Product packaging for Tauro-(Cat. No.:)

Tauro-

Cat. No.: B3326473
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-QQXJNSDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tauro-ursodeoxycholic acid (TUDCA) is a hydrophilic, taurine-conjugated bile acid that serves as a critical research tool in neurobiology and hepatology . In research on neurodegenerative diseases, TUDCA has demonstrated significant neuroprotective properties. Its mechanism of action is multi-faceted, involving the reduction of endoplasmic reticulum (ER) stress, inhibition of the mitochondrial pathway of apoptosis by preventing cytochrome c release and caspase activation, and acting as a chemical chaperone to reduce the accumulation of misfolded proteins . These actions make it a promising candidate for investigation in models of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and Huntington's disease . Furthermore, TUDCA is extensively used in liver research for its cytoprotective effects against toxic bile salts and its role in modulating cholesterol metabolism and gallstone formation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO7S B3326473 Tauro-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QQXJNSDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Metabolism, and Homeostasis of Tauro Compounds

Endogenous Biosynthetic Pathways of Precursor Molecules

The formation of tauro-compounds primarily relies on the availability of their precursor molecules: taurine (B1682933) and bile acids. These are synthesized endogenously through distinct enzymatic pathways.

Taurine Biosynthesis from Sulfur Amino Acids (e.g., Cysteine Sulfinic Acid Pathway, Cysteamine (B1669678) Pathway)

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid in mammals, synthesized primarily from the sulfur-containing amino acids methionine and cysteine. mdpi.commiloa.eu While dietary intake contributes to the body's taurine pool, endogenous synthesis is also significant, particularly in tissues like the liver, kidney, and brain. nih.gov

The major route of taurine biosynthesis in mammals is the Cysteine Sulfinic Acid (CSA) pathway. physiology.orgresearchgate.netresearchgate.net This pathway involves the following key enzymatic steps:

Cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). physiology.orgresearchgate.netwikipedia.orgouc.edu.cn CDO is considered a vital enzyme in regulating cysteine concentration and is often the rate-limiting enzyme in this pathway. physiology.orgouc.edu.cn

Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSD), also known as sulfinoalanine decarboxylase, to form hypotaurine (B1206854). physiology.orgresearchgate.netwikipedia.orgouc.edu.cn CSD activity appears to be a key regulator of taurine production in this pathway. researchgate.netuanl.mx

Hypotaurine is subsequently oxidized to taurine. researchgate.netwikipedia.org While this step can occur non-enzymatically through auto-oxidation, a putative hypotaurine dehydrogenase has been suggested, although it remains largely uncharacterized. nih.govresearchgate.netuanl.mxnih.gov

An alternative pathway for taurine synthesis is the Cysteamine pathway. nih.govwikipedia.orguanl.mxresearchgate.net In this route, cysteamine, which is generated from the degradation of coenzyme A, is converted to hypotaurine by cysteamine dioxygenase (ADO). uanl.mxnih.govresearchgate.net Hypotaurine is then oxidized to taurine, similar to the CSA pathway. uanl.mxnih.gov While the CSA pathway is generally considered the major route in mammalian tissues like the liver, kidney, and brain, the contribution of the cysteamine pathway can vary depending on the tissue and species. nih.govphysiology.orgresearchgate.netuanl.mx

Research indicates that the conversion of hypotaurine to taurine might be a limiting step in some cells, as exposure to cysteine or cysteamine can lead to elevated intracellular hypotaurine levels without a corresponding increase in taurine. nih.gov

Primary Bile Acid Synthesis in the Liver

Primary bile acids, primarily cholic acid (CA) and chenodeoxycholic acid (CDCA) in humans, are synthesized in the liver from cholesterol through a complex multi-step process involving numerous enzymes. orpha.netwikipedia.orgresearchgate.netnih.govnih.gov This synthesis is the major pathway for cholesterol catabolism in the body. orpha.netwikipedia.orgnih.gov

There are two main pathways for primary bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. wikipedia.orgresearchgate.netnih.gov

The classic pathway is initiated by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgnih.govwikipedia.orgtaylorandfrancis.comnih.gov This enzyme catalyzes the addition of a hydroxyl group at the 7α position of the cholesterol molecule, which is the first and rate-limiting step in this pathway. wikipedia.orgnih.govwikipedia.orgtaylorandfrancis.comnih.gov Subsequent enzymatic reactions involve further hydroxylations, epimerization, and modifications to the side chain, ultimately leading to the formation of CA and CDCA. nih.gov Another key enzyme in the synthesis of CA via this pathway is sterol 12α-hydroxylase (CYP12). nih.gov

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is expressed in the liver, macrophages, and other tissues. wikipedia.orgnih.govnih.gov This pathway involves the oxidation of the sterol side chain before modifications to the steroid ring. nih.gov CYP27A1 catalyzes the initial step of side chain oxidation, followed by cleavage of a three-carbon unit in the peroxisomes to produce a C24 bile acid. wikipedia.orgnih.gov Oxysterol 7α-hydroxylase (CYP7B1) also plays a role in this pathway by generating oxysterols that can be converted to CDCA in the liver. wikipedia.orgnih.gov

The synthesis of primary bile acids is tightly regulated, with CYP7A1 being a key control point. wikipedia.orgnih.govsum.edu.pl Bile acids themselves can regulate CYP7A1 expression through nuclear receptors like the farnesoid X receptor (FXR). wikipedia.orgnih.govsum.edu.plbmj.com

Conjugation Mechanisms of Tauro- Compounds

Conjugation with taurine is a critical step for many this compoundcompounds, significantly altering their physical and biological properties, such as increasing their polarity and facilitating micelle formation.

Taurine Conjugation to Bile Acids: Enzymatic Pathways and Key Enzymes (e.g., Bile Acid-CoA:amino acid N-acyltransferase)

Prior to being secreted into bile, primary bile acids synthesized in the liver are conjugated with either glycine (B1666218) or taurine. wikipedia.orgresearchgate.netnih.govnih.gov This process, known as amidation, increases their hydrophilicity and is essential for their function in fat digestion and absorption. nih.gov In humans, bile acids are conjugated with both glycine and taurine, while some mammalian species conjugate bile acids exclusively with taurine. researchgate.netnih.govportlandpress.com The ratio of glycine to taurine conjugation can be influenced by the availability of these amino acids in the liver. nih.govportlandpress.compnas.org

The conjugation of bile acids with taurine is catalyzed by a two-step enzymatic pathway primarily occurring in the peroxisomes and endoplasmic reticulum of hepatocytes. nih.govnih.gov The key enzyme involved in the second step of this process is Bile Acid-CoA:amino acid N-acyltransferase (BAAT), also known as bile acid-CoA ligase or glycine N-choloyltransferase. researchgate.netnih.govnih.govnih.govwikipedia.orgbiocompare.comgenecards.orgmybiosource.com

The enzymatic pathway involves:

Activation of the bile acid: Primary bile acids are first converted to their activated form, a bile acid-CoA thioester. This step is catalyzed by ATP-dependent microsomal bile acid coenzyme A synthetase (BACS). nih.gov

Conjugation with taurine: BAAT catalyzes the transfer of the bile acid moiety from the acyl-CoA thioester to the amino group of taurine, forming a peptide-like bond and yielding the conjugated bile acid (e.g., taurocholic acid, taurochenodeoxycholic acid). nih.govnih.govwikipedia.orgbiocompare.comgenecards.orgmybiosource.com

BAAT is a peroxisomal enzyme, although it is also found in the cytosol. nih.govnih.govwikipedia.org It possesses a highly conserved catalytic triad (B1167595) in its active site essential for its function. researchgate.netnih.gov

Other Enzymatic Tauro- Conjugation Reactions in Mammalian Systems

While the conjugation of taurine to bile acids is the most prominent example of this compoundconjugation in mammals, taurine can also be involved in other conjugation reactions. One notable example is the conjugation of taurine with uridine (B1682114) at the wobble position of mitochondrial transfer RNAs (tRNAs). mdpi.com Specifically, taurine is conjugated to form 5-taurinomethyluridine (τm⁵u) and 5-taurinomethyl-2-thiouridine (τm⁵s²u) in mitochondrial tRNALeu(UUR) and tRNALys, respectively. mdpi.com These modifications are catalyzed by enzymes such as mitochondrial optimization 1 (Mto1) and are crucial for the proper synthesis of mitochondrial-encoded proteins by ensuring precise anticodon-codon interactions. mdpi.com This highlights a role for taurine conjugation beyond bile acid metabolism, impacting fundamental cellular processes like mitochondrial protein synthesis.

Furthermore, research suggests that taurine can be utilized in the conjugation of certain molecules to enhance their cellular uptake. For instance, conjugation of taurine with small d-peptides has been shown to significantly boost their cellular internalization in mammalian cells, potentially through mechanisms involving endocytosis and macropinocytosis, rather than solely relying on taurine transporters. acs.org This indicates potential enzymatic or cellular machinery involved in recognizing and facilitating the uptake of taurine-conjugated molecules.

Catabolism and Degradation Pathways of Tauro- Compounds

Mammals generally lack the enzymatic machinery to significantly catabolize or degrade taurine itself. miloa.eu As a result, excess taurine is primarily eliminated from the body either through renal excretion or by conjugation with bile acids, which are subsequently excreted in feces. miloa.eu

For this compoundconjugated bile acids, the primary site of degradation is the intestinal lumen, mediated by the gut microbiota. pnas.orgnih.govnih.gov Intestinal bacteria possess enzymes, particularly bile salt hydrolases (BSHs), that can cleave the amide bond between the bile acid and the conjugated amino acid (taurine or glycine). nih.govnih.govjci.orguniprot.org This deconjugation process releases free bile acids and free taurine into the intestinal lumen. nih.govnih.govjci.org

The released free bile acids can then undergo further modifications by gut bacteria, such as 7α-dehydroxylation, leading to the formation of secondary bile acids (e.g., deoxycholic acid and lithocholic acid from cholic acid and chenodeoxycholic acid, respectively). nih.govmdpi.com

The free taurine released through deconjugation can also be metabolized by certain gut bacteria. nih.govpnas.orgnih.govnih.gov Some bacteria can utilize taurine as a source of sulfur or as a terminal electron acceptor in anaerobic respiration, leading to the production of metabolites like hydrogen sulfide (B99878). nih.govnih.govnih.govnih.gov This bacterial metabolism of taurine in the gut can influence the composition and function of the gut microbiome. nih.govresearchgate.nettandfonline.com

While deconjugation by gut bacteria is the major catabolic pathway for this compoundbile acids, a small amount of unconjugated taurine and bile acids can be reabsorbed from the intestine. Reabsorbed unconjugated bile acids are then primarily reconjugated in the liver. nih.gov

Taurine Degradation Pathways in Mammals

In mammals, taurine is generally considered to be resistant to significant degradation, unlike most amino acids which are incorporated into proteins or extensively metabolized. ucdavis.edunih.gov The primary fate of taurine in mammals is excretion via the kidney or as a component of bile. nih.gov

While taurine itself is not extensively broken down in mammalian tissues, its precursor, cysteine, undergoes oxidation to cysteine sulfinic acid, catalyzed by cysteine dioxygenase (CDO), as part of the taurine biosynthetic pathway. Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase to form hypotaurine, which is subsequently oxidized to taurine by hypotaurine dehydrogenase. nih.govwikipedia.org Another pathway involves the conversion of homocysteine to cystathionine (B15957), which is then converted to hypotaurine through the action of cystathionine gamma-lyase, cysteine dioxygenase, and cysteine sulfinic acid decarboxylase. wikipedia.org Hypotaurine is also enzymatically oxidized to yield taurine. wikipedia.org

Some older reports suggest the conversion of taurine to isethionic acid in mammalian tissues, although this is not considered a major degradation pathway. nih.gov The body's pool of taurine is primarily controlled through renal adaptive regulation of the taurine transporter (TauT) in response to taurine availability. researchgate.net

Microbial Biotransformation of Tauro- Conjugated Bile Acids in the Gut Microbiome

The gut microbiome plays a significant role in the metabolism of this compoundconjugated bile acids. A primary transformation is deconjugation, the hydrolysis of the amide bond linking taurine to the bile acid steroid core. elifesciences.orgnih.govbiorxiv.orgnih.govfrontiersin.orgasm.org This reaction is primarily catalyzed by bacterial bile salt hydrolases (BSHs), enzymes widely distributed in human gastrointestinal microbial communities. elifesciences.orgbiorxiv.orgfrontiersin.orgasm.orgjmb.or.krmdpi.com BSH activity is considered a "gatekeeper" for subsequent microbial modifications of bile acids. biorxiv.orgfrontiersin.org

Deconjugation releases unconjugated bile acids and free taurine. nih.govbiorxiv.orgfrontiersin.org Unconjugated primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), can then undergo further microbial transformations, including dehydroxylation, oxidation, and epimerization, leading to the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). elifesciences.orgnih.govbiorxiv.orgnih.govfrontiersin.orgnih.gov

Different bacterial species exhibit varying BSH activity and substrate specificity. Some Bacteroides strains display selective BSH activity, hydrolyzing conjugated bile acids based on the hydroxylation pattern of the steroidal core rather than the amino acid conjugate. elifesciences.org Lactobacillus acidophilus PF01 BSH, for example, shows activity against this compoundconjugated bile salts but not glycoconjugated ones, with the highest activity towards taurocholic acid. jmb.or.kr

The deconjugation of this compoundconjugated bile acids can influence the gut environment. Taurine, due to its sulfite (B76179) moiety, can potentially provide pathobionts in the gut with a terminal electron acceptor, supporting their growth and expansion. nih.gov Amino acids released from bile acid deconjugation can also serve as carbon and nitrogen sources for bacterial sustenance. frontiersin.org

The microbial biotransformation of this compoundconjugated bile acids impacts the host by altering the composition of the bile acid pool, which in turn affects host metabolism and signaling pathways. elifesciences.orgnih.govnih.govfrontiersin.orgnih.gov Changes in the gut microbiota composition can impair microbial bile acid biotransformation, leading to alterations in the levels of conjugated and unconjugated bile acids. nih.gov For instance, a high-fat diet is associated with increased taurine-conjugation in humans. nih.gov Studies in germ-free mice have shown a dominance of taurine-conjugated bile acids and diminished unconjugated and glycine-conjugated bile acids, consistent with higher hepatic taurine in the absence of gut microbiota. pnas.org

Regulatory Mechanisms of Tauro- Compound Homeostasis

The homeostasis of this compoundcompounds, particularly this compoundconjugated bile acids, is tightly regulated through a complex interplay of synthesis, transport, and feedback mechanisms involving both host enzymes and the gut microbiome.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The synthesis of taurine in mammals primarily occurs in the liver via the cysteine sulfinic acid pathway, involving enzymes like cysteine dioxygenase (CDO) and cysteine sulfinate decarboxylase (CSAD). wikipedia.org While transcript levels of CDO and CSAD may not always change in response to taurine supplementation, these enzymes are known to be regulated post-transcriptionally. mdpi.com CDO, for instance, is highly regulated in response to dietary cysteine, with its cellular concentration tightly controlled by proteasomal degradation mediated by polyubiquitination. mdpi.com The activity of CDO can change significantly, impacting taurine production, and its synthesis of an amino acid cofactor is regulated by substrate, representing a novel post-translational regulatory mechanism. ouc.edu.cn CSAD activity, similar to findings in mammals, was not influenced by sulfur amino acids in juvenile turbot. ouc.edu.cn

Bile acid conjugation with taurine (or glycine) in the liver is catalyzed by enzymes such as bile acid CoA synthase (BACS) and bile-acid-CoA:amino acid N-acetyltransferase (BAAT). nih.govelsevier.es The expression and activities of enzymes involved in bile acid metabolism and detoxification, including those responsible for conjugation, are tightly regulated at multiple levels: transcriptional, post-transcriptional, and post-translational. researchgate.net Nuclear receptors, such as the farnesoid X receptor (FXR), play a key role in regulating the expression of genes encoding enzymes involved in bile acid synthesis and conjugation. nih.govphysiology.orgnih.govahajournals.orgfrontiersin.org FXR stimulates bile acid conjugation by inducing the genes encoding BACS and BAT, which are also induced by HNF4α. nih.gov

The taurine transporter (TauT), responsible for taurine uptake, is also subject to regulation at both the transcriptional and post-translational levels. researchgate.netmdpi.com Factors influencing taurine accumulation and TauT activity include the ionic environment, electrochemical charge, and transcriptional regulation by proto-oncogenes and tumor suppressor genes like WT1, c-Jun, c-Myb, and p53. researchgate.net Post-translational modifications, such as phosphorylation by protein kinase C (PKC), have been shown to regulate TauT activity. researchgate.net

Enterohepatic Circulation of Tauro- Conjugated Bile Acids and its Regulatory Control

The enterohepatic circulation is a highly efficient process for the recycling of bile acids between the liver and the intestine, crucial for maintaining bile flow and hepatic secretory function. asm.orgnih.govresearchgate.netmdpi.comuzh.chwikipathways.orgresearchgate.net this compoundconjugated bile acids are a significant component of this circulation. pnas.org

Following synthesis and conjugation in the liver, bile acids are secreted into the bile and stored in the gallbladder. nih.govresearchgate.netmdpi.comuzh.ch After a meal, the gallbladder contracts, releasing bile acids into the small intestine to aid in lipid digestion and absorption. nih.govresearchgate.netmdpi.comuzh.cheurekalert.org In the small intestine, particularly the terminal ileum, approximately 95% of bile acids are reabsorbed and returned to the liver via the portal circulation. frontiersin.orgasm.orgnih.govresearchgate.netmdpi.comuzh.cheurekalert.orgtandfonline.comphysiology.orgfrontiersin.org This reabsorption involves specific transport proteins. researchgate.netmdpi.comuzh.chwikipathways.orgeurekalert.orgphysiology.org

Key transporters involved in the enterohepatic circulation of this compoundconjugated bile acids include:

Apical Sodium-Dependent Bile Salt Transporter (ASBT): Located on the apical membrane of ileal enterocytes, responsible for the active uptake of conjugated bile acids from the intestinal lumen. researchgate.netmdpi.comwikipathways.orgeurekalert.orgphysiology.orgfrontiersin.org

Organic Solute Transporter (OST)α/OSTβ: A heterodimer located on the basolateral membrane of enterocytes, mediating the efflux of bile acids into the portal circulation. researchgate.netmdpi.comwikipathways.orgeurekalert.orgphysiology.org

Sodium/Taurocholate Cotransporting Polypeptide (NTCP): The major basolateral transporter in hepatocytes responsible for the uptake of conjugated bile acids from the portal blood. nih.govresearchgate.netmdpi.comuzh.chwikipathways.orgeurekalert.orgphysiology.org

Bile Salt Export Pump (BSEP): The primary canalicular transporter in hepatocytes, mediating the efflux of bile acids into the bile. nih.govelsevier.esresearchgate.netuzh.cheurekalert.org

The enterohepatic circulation is tightly regulated to maintain bile acid homeostasis. nih.govresearchgate.netuzh.chtandfonline.comphysiology.org This regulation involves complex feedforward and feedback mechanisms, with nuclear receptors like FXR playing a central role in controlling the expression of bile acid transporters. nih.govphysiology.orgahajournals.orgfrontiersin.orguzh.chresearchgate.net For example, FXR activation can downregulate the expression of bile acid uptake transporters like NTCP and ASBT while inducing efflux transporters such as BSEP and MRP2. nih.govphysiology.orgahajournals.orguzh.chresearchgate.net

Feedback Loops in Tauro- Conjugate Metabolism (e.g., FXR-mediated regulation of bile acid synthesis)

A critical feedback loop in this compoundconjugate metabolism involves the nuclear receptor Farnesoid X receptor (FXR). Bile acids, including this compoundconjugated forms like taurocholic acid (TCA), act as ligands for FXR, which is highly expressed in the liver and intestine. nih.govfrontiersin.orgphysiology.orgnih.govahajournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.gove-dmj.orgtandfonline.com

Activation of FXR by bile acids leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, thereby maintaining bile acid homeostasis. nih.govfrontiersin.orgnih.govphysiology.orgnih.govahajournals.orgfrontiersin.orgtandfonline.comfrontiersin.orgresearchgate.netnih.gove-dmj.orgtandfonline.com Two main pathways mediate the FXR-dependent feedback inhibition of bile acid synthesis:

Hepatic Pathway: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor. nih.govphysiology.orgresearchgate.netnih.gove-dmj.orgoup.com SHP acts as a transcriptional repressor, inhibiting the expression of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), which are the rate-limiting enzymes in the classical bile acid synthesis pathway. nih.govphysiology.orgnih.govresearchgate.netresearchgate.netnih.gove-dmj.orgoup.comresearchgate.net

Intestinal Pathway: In the intestine, activation of FXR by bile acids induces the expression of fibroblast growth factor 15 (FGF15) in mice or FGF19 in humans. nih.govphysiology.orgfrontiersin.orgresearchgate.netnih.gove-dmj.orgresearchgate.netphysiology.org FGF15/19 is released into the portal circulation and travels to the liver, where it activates fibroblast growth factor receptor 4 (FGFR4) on hepatocytes. researchgate.netnih.gove-dmj.orgresearchgate.net This signaling cascade ultimately leads to the inhibition of hepatic CYP7A1 and CYP8B1 expression. researchgate.netnih.gove-dmj.orgresearchgate.net

This negative feedback loop ensures that when bile acid levels are high, their synthesis is suppressed, preventing excessive accumulation which can be toxic. nih.govphysiology.orgnih.govahajournals.orguzh.chnih.govresearchgate.net Conversely, when bile acid levels decrease, the inhibition of synthesis is released. physiology.org

Beyond synthesis, FXR also regulates the expression of bile acid transporters, influencing their uptake and efflux in the liver and intestine, as discussed in the previous section. nih.govphysiology.orgahajournals.orgfrontiersin.orguzh.chresearchgate.netnih.gov For example, FXR activation can decrease the reabsorption of conjugated bile acids in the ileum via ASBT while inducing basolateral transporters like OSTα/β. researchgate.net

The gut microbiota can influence this feedback loop. Microbial deconjugation of bile acids alters the composition of the bile acid pool, affecting the activation of FXR and other receptors. elifesciences.orgnih.govnih.govfrontiersin.orgnih.govpnas.org For instance, tauro-β-muricholic acid (TβMCA), a this compoundconjugated bile acid, is an FXR antagonist, and its microbial modulation can impact the FXR-FGF15 axis and hepatic bile acid production. elifesciences.orgnih.govresearchgate.net

Other nuclear receptors, such as PPARα, PXR, and VDR, also play roles in regulating bile acid metabolism and can interact with FXR signaling, adding further layers of complexity to the homeostatic control of this compoundcompounds. nih.govresearchgate.netahajournals.orgtandfonline.com

Note: The user requested a table of compound names and their corresponding PubChem CIDs at the end of the article. As the list of specific compounds to be included was not provided in the prompt, this table cannot be generated. If a list of compounds is provided, this table can be added.

Molecular Mechanisms and Cellular Signaling of Tauro Compounds

Receptor-Mediated Signaling by Tauro- Compounds

Tauro- conjugated bile acids are key signaling molecules that activate both intracellular and cell surface receptors to control metabolic and inflammatory pathways.

Bile acids, including their tauro- conjugates, are the endogenous ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis nih.govnih.govfrontiersin.org. The activation of FXR by bile acids initiates a negative feedback loop to control bile acid synthesis and protect the liver from bile acid toxicity nih.govfrontiersin.org. The order of potency for bile acid activation of FXR is generally considered to be chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA) nih.gov.

Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes nih.gov. This leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway nih.govresearchgate.net. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression nih.govfrontiersin.org.

Furthermore, FXR regulates the expression of several key bile acid transporters. It upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) to promote bile acid efflux from hepatocytes, while downregulating the Na+-taurocholate cotransporting polypeptide (NTCP) to reduce bile acid uptake frontiersin.orgmdpi.com.

In addition to FXR, some bile acids can also activate the Pregnane X Receptor (PXR), another nuclear receptor involved in xenobiotic and endobiotic metabolism nih.gov.

TGR5, also known as Gpbar1, is a cell surface G-protein coupled receptor that is activated by specific bile acids mdpi.comnih.govuni-duesseldorf.de. Taurolithocholic acid (TLCA) is one of the most potent endogenous agonists for TGR5 mdpi.com. Other bile acids that activate TGR5 include lithocholic acid (LCA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) nih.gov.

Upon ligand binding, TGR5 couples to the Gsα subunit of a heterotrimeric G protein, leading to the activation of adenylyl cyclase mdpi.commdpi.com. This results in an increase in intracellular cyclic AMP (cAMP) levels, which subsequently activates protein kinase A (PKA) and other downstream effectors mdpi.comnih.govmdpi.com. The TGR5 signaling pathway has been implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses mdpi.comnih.gov. In some cell types, TGR5 can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels nih.gov.

Modulation of Ion Channels and Transporters

Tauro- compounds can influence the activity of various ion channels and transporters, thereby affecting cellular volume, ion homeostasis, and the transport of other molecules.

Taurine (B1682933) and its analogues have been shown to interact with chloride channels nih.gov. For instance, taurine can increase chloride conductance in skeletal muscle fibers nih.gov. The structure of taurine analogues influences their potency in modulating these channels nih.gov.

Volume-Regulated Anion Channels (VRACs) are crucial for regulating cell volume and are permeable to chloride ions as well as organic osmolytes, including taurine wikipedia.orgresearchgate.netnih.govfrontiersin.org. When cells swell under hypotonic conditions, VRACs open, allowing the efflux of chloride and organic osmolytes like taurine, which is followed by water, thereby restoring normal cell volume researchgate.netnih.gov. This process is known as regulatory volume decrease (RVD) wikipedia.orgresearchgate.net. The molecular components of VRACs are proteins from the LRRC8 family frontiersin.org.

The intracellular concentration of taurine is primarily maintained by the taurine transporter (TauT), a Na+ and Cl--dependent transporter encoded by the SLC6A6 gene nih.govresearchgate.netbiorxiv.org. TauT mediates the uptake of taurine into cells against its concentration gradient nih.govbiorxiv.org.

The regulation of TauT is complex and occurs at both the transcriptional and post-translational levels nih.govnih.gov. Factors that influence TauT activity and expression include the availability of taurine, hypertonicity, and the activation of protein kinase C (PKC) nih.govnih.gov. For example, hyperosmolarity can upregulate TauT gene transcription, leading to increased taurine uptake to counteract the osmotic stress nih.govresearchgate.net. Guanidinoethyl sulfonate (GES) acts as a competitive inhibitor of taurine transport via TauT biorxiv.orgbiorxiv.org.

The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters in the liver and intestine.

Apical Sodium-dependent Bile Salt Transporter (ASBT) : ASBT, also known as SLC10A2, is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the primary reabsorption of conjugated bile acids from the intestine scispace.com. This transporter plays a critical role in conserving the bile acid pool scispace.com.

Organic Anion Transporting Polypeptides (OATP) : OATPs are a family of uptake transporters expressed in various tissues, including the liver mdpi.com. OATP1B3 is a significant transporter for the hepatic uptake of conjugated bile acids from the portal blood nih.govnih.gov. The uptake of bile acids by OATPs can be influenced by other drugs, leading to potential drug-drug interactions mdpi.commdpi.com.

Organic Solute Transporter alpha/beta (OSTα/β) : OSTα/β is a heteromeric, bidirectional transporter located on the basolateral membrane of epithelial cells in the intestine, liver, and kidney researchgate.nethelsinki.finih.govsolvobiotech.com. It mediates the efflux of bile acids from enterocytes into the portal circulation and from hepatocytes into the sinusoidal blood, particularly under cholestatic conditions researchgate.netsolvobiotech.com. Kinetic studies have shown that OSTα/β preferentially transports more hydrophobic conjugated bile acids, with a transport order of taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate helsinki.finih.gov.

Sodium-Taurocholate Co-transporting Polypeptide (NTCP) : NTCP, or SLC10A1, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes mdpi.comnih.govfrontiersin.org. It accounts for over 80% of conjugated bile acid uptake by the liver frontiersin.org. The expression of NTCP is downregulated by high intracellular bile acid concentrations via the FXR-SHP pathway frontiersin.orgmdpi.comresearchgate.net. Besides bile acids, NTCP can also transport some drugs and is the cellular entry receptor for the hepatitis B and D viruses mdpi.comfrontiersin.org. Inhibition of NTCP can lead to increased biliary cholesterol and phospholipid secretion nih.gov.

Intracellular Signaling Cascades Affected by Tauro- Compounds

Tauro- compounds have been shown to interact with several key intracellular signaling pathways, leading to a cascade of downstream effects that influence cellular function.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Tauro- compounds have been found to modulate these pathways, influencing both cell survival and death.

Research has demonstrated that specific tauro- compounds can activate different arms of the MAPK pathway. For instance, Taurocholic acid (TCA) has been shown to play a vital role in the activation of hepatic stellate cells through the S1PR2/p38 MAPK /YAP signaling pathway under cholestatic conditions. In contrast, Taurolithocholic acid (TLCA) has been found to induce the growth of intrahepatic cholangiocarcinoma cells by activating the EGFR/ERK1/2 signaling pathway. nih.gov Studies have also shown that several conjugated bile acids, including taurodeoxycholic acid (TDCA) and taurocholic acid (TCA) , can activate the ERK1/2 pathway in hepatocytes. nih.gov This activation was found to be dependent on a pertussis toxin-sensitive mechanism, suggesting the involvement of G-protein coupled receptors. nih.gov

Modulation of MAPK Pathways by Tauro- Compounds

Tauro- CompoundAffected MAPK PathwayCellular ContextObserved Effect
Taurocholic acid (TCA)p38 MAPKHepatic stellate cells (cholestasis)Activation of HSCs
Taurolithocholic acid (TLCA)ERK1/2Intrahepatic cholangiocarcinoma cellsInduction of cell growth
Taurodeoxycholic acid (TDCA)ERK1/2HepatocytesActivation of ERK1/2
Taurocholic acid (TCA)ERK1/2HepatocytesActivation of ERK1/2

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. youtube.com Several tauro- compounds have been identified as modulators of this pathway, often exerting protective and anti-apoptotic effects.

Tauroursodeoxycholic acid (TUDCA) has been shown to prevent neuronal death induced by amyloid-beta peptide through a PI3K-dependent signaling pathway. nih.gov The anti-apoptotic effects of TUDCA are linked to the activation of this survival pathway. nih.govrug.nl Similarly, Taurochenodeoxycholate (TCDC) has been demonstrated to activate a PI3K-dependent survival signaling cascade in hepatoma cells, which prevents its inherent toxicity. nih.gov This activation was shown to be mediated through PKCζ and to subsequently activate NF-κB. nih.gov Furthermore, studies have indicated that various conjugated bile acids, including taurodeoxycholic acid (TDCA) and taurocholic acid (TCA) , promote Akt activation in hepatocytes. nih.gov

Effects of Tauro- Compounds on the PI3K/Akt Pathway

Tauro- CompoundEffect on PI3K/Akt PathwayCellular ContextDownstream Consequence
Tauroursodeoxycholic acid (TUDCA)ActivationCortical neurons (amyloid-beta toxicity)Prevention of apoptosis
Taurochenodeoxycholate (TCDC)ActivationHepatoma cellsPromotion of cell survival
Taurodeoxycholic acid (TDCA)ActivationHepatocytesActivation of Akt
Taurocholic acid (TCA)ActivationHepatocytesActivation of Akt

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Tauro- compounds can influence this process by modulating the expression and activity of key apoptotic regulators.

Taurine has been shown to promote apoptosis in various cancer cell lines by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, taurine treatment can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 , thereby increasing the Bax/Bcl-2 ratio and favoring apoptosis. This effect has been observed in human lung cancer cells and breast cancer cells.

A derivative of taurine, Taurine monochloramine (TauNHCl) , is formed from the reaction of taurine with hypochlorous acid produced by neutrophils. nih.gov TauNHCl has been found to activate a cell death pathway that involves a conformational change and activation of Bax . nih.gov This process also involves the activation of caspase-9 , an initiator caspase in the intrinsic apoptotic pathway. nih.gov The pro-apoptotic effects of TauNHCl can be inhibited by Bcl-2, further highlighting the importance of the Bcl-2 family in this pathway. nih.gov

Modulation of Apoptotic Pathways by Tauro- Compounds

Tauro- CompoundKey Apoptotic TargetMechanism of ActionCellular Outcome
TaurineBax/Bcl-2 ratioUpregulates Bax, downregulates Bcl-2Promotion of apoptosis
Taurine monochloramine (TauNHCl)Bax, Caspase-9Induces conformational change in Bax, activates Caspase-9Activation of apoptosis

Role in Osmoregulation and Cell Volume Regulation

Taurine is a well-established organic osmolyte, playing a critical role in the regulation of cell volume, a process vital for maintaining cellular function and integrity. Cells respond to changes in extracellular osmolarity by adjusting their intracellular solute concentration to prevent excessive swelling or shrinkage.

Under hypotonic conditions (lower extracellular solute concentration), cells swell due to the influx of water. To counteract this, they initiate a process called regulatory volume decrease (RVD), during which they release intracellular osmolytes, including inorganic ions and organic solutes like taurine, leading to water efflux and restoration of normal cell volume. Taurine is a major organic osmolyte released during RVD in many cell types. Its release is mediated by volume-sensitive anion channels. This efflux of taurine is a key mechanism by which cells regulate their volume in response to osmotic stress.

Antioxidant and Anti-inflammatory Mechanisms (Molecular Basis)

Taurine and its derivatives exhibit significant antioxidant and anti-inflammatory properties through various molecular mechanisms.

One of the primary antioxidant actions of taurine is its ability to neutralize hypochlorous acid (HOCl), a potent oxidant produced by neutrophils at sites of inflammation. nih.gov The reaction between taurine and HOCl forms taurine chloramine (B81541) (TauCl) , a more stable and less toxic compound that possesses anti-inflammatory properties. nih.gov This process not only detoxifies a harmful oxidant but also generates a molecule that can modulate the inflammatory response. nih.gov

Beyond scavenging reactive oxygen species (ROS), taurine can also mitigate oxidative stress by reducing the generation of superoxide (B77818) by the mitochondria. Furthermore, some studies suggest that taurine can enhance the expression and activity of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase, thereby bolstering the cell's endogenous antioxidant defenses.

The anti-inflammatory effects of taurine are also linked to its ability to reduce the production of pro-inflammatory mediators. For example, taurine has been shown to decrease the levels of inflammatory cytokines like TNF-alpha. rug.nl

Physiological Roles and Systemic Impact of Tauro Compounds Insights from Pre Clinical Models

Hepatic Function and Bile Formation Dynamics

Tauro-conjugated bile acids are integral to hepatic function and the dynamics of bile formation. They are synthesized in the liver from cholesterol and subsequently conjugated with taurine (B1682933) before being secreted into the bile frontiersin.orgnih.gov. This conjugation increases their water solubility, which is essential for their role in micelle formation and the emulsification of dietary lipids in the intestine nih.govpnas.org. The enterohepatic circulation, a process involving the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver, is a key regulator of bile acid homeostasis and hepatic function nih.govembopress.org.

Studies in animal models have demonstrated the influence of gut microbiota on hepatic bile acid profiles, which in turn affects hepatic function. Germ-free (GF) rats, lacking a gut microbiome, exhibit a bile acid profile dominated by taurine-conjugated species, particularly taurocholic acid (TCA) and tauro-β-muricholic acid (TβMCA), with significantly lower levels of unconjugated and glycine-conjugated bile acids compared to conventional animals pnas.org. This shift is consistent with higher concentrations of hepatic taurine in the absence of gut microbiota, as microbial activity can degrade taurine pnas.org. The altered bile acid pool in GF animals is associated with changes in hepatic metabolic and signaling pathways, including those related to the biosynthesis of steroids and the Farnesoid X receptor (FXR)/RXR-activation pathways pnas.org. The FXR, a nuclear receptor highly expressed in the liver and intestine, plays a critical role in regulating bile acid synthesis and transport tandfonline.com. The presence of an intact microbiota results in a bile acid pool that more potently activates FXR, thereby increasing the ileal expression of FGF15 (a hormone that inhibits hepatic bile acid synthesis) and inhibiting hepatic CYP7A1 (a key enzyme in bile acid synthesis) nih.govtandfonline.com.

In mouse models of Alzheimer's disease (AD), alterations in liver bile acid metabolism have been observed. For instance, increases in certain conjugated primary bile acids, including tauro-α, ω-muricholic acid, tauro-β-muricholic acid, and taurochenodeoxycholic acid, were noted in the livers of AppNL-G-F mice compared to wild-type controls. Conversely, tauroursodeoxycholic acid (TUDCA), known for its neuroprotective properties, was decreased in APP/PS1 mice mdpi.com. These findings suggest that disturbances in hepatic bile acid profiles, including the levels of specific this compoundconjugated species, may be linked to the pathophysiology of AD in these models mdpi.com.

Intestinal Homeostasis and Gut Microbiome Interactions

This compoundconjugated bile acids are central to maintaining intestinal homeostasis, primarily through their role in lipid digestion and absorption and their intricate interactions with the gut microbiome nih.govembopress.org. In the gut, conjugated primary bile acids are subject to deconjugation and further transformation by the gut microbiota, significantly increasing the diversity of the bile acid pool nih.gov. This microbial metabolism is a key aspect of the complex transgenomic biochemical interactions between the host and its gut symbionts embopress.org.

Modulation of Gut Microbiota Composition by Tauro- Bile Acids

This compoundconjugated bile acids can directly influence the composition of the gut microbiota. Studies in rodents have shown that the administration of bile acids can lead to significant changes in gut microbiota composition nih.gov. For example, administration of TCA or tauro-βMCA to neonate mice has been shown to shift the gut microbiota towards a more adult-like composition nih.gov. In adult rats, supplementation with cholic acid (which is then conjugated to form taurocholic acid) resulted in a marked expansion of Firmicutes, particularly Clostridium spp. nih.gov.

The ability of gut bacteria to metabolize bile acids, particularly through bile salt hydrolase (BSH) activity which deconjugates tauro- and glyco-conjugated bile acids, plays a significant role in shaping the gut microbial community cambridge.orgnih.govreading.ac.uk. Different bacterial species and strains possess varying BSH activities and substrate specificities, leading to differential modulation of bile acid profiles frontiersin.org. This microbial deconjugation is an initial gateway reaction allowing for further microbial-mediated modifications of bile acids nih.gov.

Probiotic interventions in animal models have also demonstrated the modulation of gut microbiota and subsequent changes in bile acid composition, including this compoundconjugated species. Studies using humanized microbiome mouse models have shown that probiotic supplementation can lead to altered fecal metabolic profiles, including relative decreased concentrations of this compoundconjugated bile acids embopress.org.

Influence of Microbial Metabolites on Tauro- Compound Dynamics

The metabolic activities of the gut microbiota directly influence the dynamics of this compoundconjugated bile acids. Microbial deconjugation by BSH enzymes is a primary mechanism by which the gut microbiota alters the pool of conjugated bile acids cambridge.orgnih.govreading.ac.uk. This process releases unconjugated bile acids, which can then undergo further microbial transformations, such as 7α-dehydroxylation, epimerization, and oxidation/reduction nih.gov.

The absence or attenuation of gut microbiota in GF or antibiotic-treated rodent models leads to a significant increase in the proportion of taurine-conjugated bile acids across multiple body compartments, including the liver, kidney, heart, and plasma pnas.org. This is attributed, in part, to the reduced microbial degradation of taurine, leading to increased taurine bioavailability for conjugation in the liver pnas.org. The dominance of this compoundconjugated bile acids and the diminished levels of unconjugated and glycine-conjugated species in these models highlight the profound impact of microbial metabolism on the host's bile acid pool pnas.org.

Conversely, the presence of an intact microbiota facilitates the deconjugation and transformation of bile acids, resulting in a more diverse bile acid pool that can influence host signaling pathways, such as the FXR pathway nih.govtandfonline.com. Microbial metabolites, including unconjugated bile acids, can act as ligands for host receptors like FXR and TGR5, influencing intestinal barrier function, immunity, and metabolism tandfonline.com.

Cardiovascular System Regulation (Investigated in Animal Models)

Pre-clinical studies in animal models suggest that this compoundconjugated bile acids may play a role in the regulation of the cardiovascular system. Elevated concentrations of bile acids, including this compoundconjugated species, have been linked to effects on heart rate and contractility in rats researchgate.netaginganddisease.org. For instance, studies in rat cardiomyocytes have shown that taurocholic acid can induce changes in contraction and calcium dynamics, potentially leading to dysrhythmias researchgate.netnih.gov. Higher concentrations of taurocholate were associated with a reduced rate and amplitude of contraction in cultured rat cardiomyocytes nih.gov.

Some research indicates that tauroursodeoxycholic acid (TUDCA) may have protective effects on the heart. In animal models, TUDCA has been shown to protect against endoplasmic reticulum stress-induced apoptosis and cardiac contractile dysfunction researchgate.net. It has also been reported to improve cardiac contractility by inhibiting ER stress, apoptosis, inflammation, and fibrosis aginganddisease.org.

The interaction between bile acids and specific receptors, such as the muscarinic M2 receptor and Sphingosine-1-phosphate (S1P) receptors, may mediate some of their cardiovascular effects researchgate.netaginganddisease.orgwjgnet.commdpi.com. Taurocholic acid has been reported as a partial agonist of the muscarinic M2 receptor, which can affect calcium dynamics and reduce cardiomyocyte contraction rate researchgate.netaginganddisease.orgmdpi.com.

Furthermore, alterations in bile acid metabolism, potentially influenced by the gut microbiome, have been implicated in cardiovascular health in animal models. Studies in ApoE−/− mice, a model for atherosclerosis, have shown that interventions affecting the gut microbiota and bile acid profiles can influence the progression of atherosclerosis rsc.org.

Neurological and Central Nervous System Functions (Investigated in Animal Models)

Evidence from animal models suggests that this compoundconjugated bile acids can influence neurological and central nervous system (CNS) functions. Bile acids, including this compoundconjugated species, are capable of reaching the hypothalamus in mice, with transient increases observed after feeding respubjournals.com. The transportation of bile acids across the blood-brain barrier (BBB) may occur via passive diffusion or transporter-mediated uptake respubjournals.com.

Specific this compoundconjugated bile acids have been investigated for their potential neuroprotective effects in animal models of neurodegenerative diseases. Tauroursodeoxycholic acid (TUDCA) has demonstrated neuroprotective properties in various pre-clinical models mdpi.com. In a mouse model of acute brain inflammation, TUDCA binding to the TGR5 receptor on microglial cells showed anti-inflammatory effects frontiersin.org.

Studies in rat models of cholestasis, characterized by elevated bile acid levels, have shown the presence of bile acids, including taurolithocholic acid (TLCA) and taurodeoxycholic acid (TDCA), in the brain elsevier.es. In a rat model of long-term cholestasis, a high concentration of lithocholic acid (LCA) and its this compoundconjugated form (TLCA) was found in the brain, suggesting that these potentially toxic bile acids can cross the BBB in conditions of cholestasis elsevier.es.

As mentioned in the hepatic function section, alterations in liver bile acid profiles, including changes in this compoundconjugated bile acids, have been observed in mouse models of Alzheimer's disease, suggesting a potential link between bile acid metabolism and neurodegenerative processes mdpi.com.

Renal Function and Electrolyte Balance (Investigated in Animal Models)

Research in animal models indicates that this compoundconjugated bile acids may also have an impact on renal function and electrolyte balance. Studies comparing germ-free (GF) rats to conventional animals have shown strikingly different bile acid signatures in the kidney pnas.org. In GF rats, the bile acid profile in the kidney was dominated by taurine-conjugated bile acids, similar to observations in other tissues, whereas in conventional animals, unconjugated bile acids comprised the largest proportion in the kidney pnas.org.

The presence of specific microbial bile acid co-metabolite patterns in peripheral tissues, including the kidney, implies a broader signaling role for these compounds and highlights the extent of symbiotic microbial influences on mammalian homeostasis pnas.org. While the precise functional role of this compoundconjugated bile acids in the kidney and their impact on electrolyte balance require further investigation, the altered profiles observed in GF animal models suggest a potential influence modulated by the gut microbiota.

Endocrine System Modulation (e.g., Glucose Metabolism, Insulin (B600854) Secretion in Animal Models)

Research in animal models has demonstrated that Tauro- compounds, notably taurine and TUDCA, can modulate the endocrine system, with a particular focus on glucose metabolism and insulin secretion.

Taurine supplementation has shown beneficial effects on glucose metabolism in various animal models of diabetes mellitus. For instance, male C57BL/6J mice on a high-fat diet supplemented with 5% taurine in drinking water exhibited improved glucose tolerance jomes.org. Similarly, male Wistar rats fed a high-fructose diet with 2% taurine supplementation showed a significant reduction in plasma glucose, fructosamine, glycated protein, and glycated hemoglobin levels jomes.org. In male Otsuka Long-Evans Tokushima Fatty (OLETF) rats and Sprague-Dawley rats, taurine supplementation significantly increased glucose utilization, leading to reduced plasma glucose levels koreamed.org. Studies also indicate that taurine can enhance insulin signaling in the liver of male Wistar rats by increasing glucose utilization and reducing hepatic glucose production koreamed.org. Furthermore, taurine supplementation has been reported to improve insulin sensitivity and glucose tolerance in diabetic mice and rats koreamed.org. In non-diabetic rats, co-infusing taurine with glucose reduced insulin-stimulated glucose uptake levels koreamed.org. Taurine has also been shown to protect pancreatic β-cells in various studies, with male Swiss mice supplemented with 5% taurine demonstrating inhibited glucose and insulin levels koreamed.org. Taurine supplementation has been demonstrated to decrease necrosis of islet β-cells and enhance both the cell count and secretory granules in diabetic rats and mice treated with streptozotocin (B1681764) (STZ) koreamed.org. Chronic oral taurine administration alleviated STZ-induced hyperglycemia and hyperketonemia and maintained hepatic glycogen (B147801) content in type 1 diabetic mice, accompanied by the upregulation of the hepatic glucose transporter (Glut2) gene mdpi.com. Taurine treatment ameliorated hyperglycemia and insulin resistance in STZ-induced diabetic mice, suggesting an association with improved hepatic glucose metabolism mdpi.com.

Tauroursodeoxycholic acid (TUDCA) has also been investigated for its effects on glucose metabolism in animal models. TUDCA has been shown to regulate energy metabolism through the reduction of endoplasmic reticulum stress and improvement of impaired insulin signaling, leading to restored glucose homeostasis in obese and diabetic mice models frontiersin.org. In a streptozotocin-induced Alzheimer's disease mouse model, TUDCA treatment (300 mg/kg during 10 days) resulted in improved glucose tolerance and insulin sensitivity, reduced fasted and fed glycemia, increased islet mass and β-cell area, and potentiated glucose-stimulated insulin secretion researchgate.netnih.gov. Oral administration of TUDCA has been shown to enhance insulin sensitivity in the liver and skeletal muscle of insulin-resistant mice researchgate.net. TUDCA improved glycemic homeostasis, increased insulin secretion, and improved the functioning of pancreatic β cells in mice subjected to postweaning protein restriction diabetesjournals.org.

Taurocholic acid (TCA) has also demonstrated effects on glucose metabolism. Long-term supplementation with small doses of TCA improved glucose metabolism in a diabetic rat model, leading to better fasting blood glucose and intragastric glucose tolerance, significantly greater insulin and GLP-1 secretion, and improved insulin sensitivity at week 12 nih.govnih.gov. TCA reduced glucose excursions in normal mice and GLP-1R(-/-) mice, and plasma GLP-1 concentrations were significantly elevated post-gavage researchgate.net.

Summary of Endocrine System Modulation by Tauro- Compounds in Animal Models

CompoundAnimal ModelKey Endocrine Effects
TaurineC57BL/6J mice (high-fat diet)Improved glucose tolerance jomes.org
TaurineWistar rats (high-fructose diet)Reduced plasma glucose, fructosamine, glycated protein, glycated hemoglobin jomes.org
TaurineOLETF and Sprague-Dawley ratsIncreased glucose utilization, reduced plasma glucose koreamed.org
TaurineWistar ratsEnhanced hepatic insulin signaling koreamed.org
TaurineDiabetic mice and ratsImproved insulin sensitivity and glucose tolerance koreamed.org
TaurineNon-diabetic rats (glucose co-infusion)Reduced insulin-stimulated glucose uptake koreamed.org
TaurineSwiss miceInhibited glucose and insulin levels koreamed.org
TaurineSTZ-induced diabetic rats and miceDecreased β-cell necrosis, enhanced β-cell count and granules, recovered serum insulin levels koreamed.orgmdpi.com
TaurineSTZ-induced type 1 diabetic miceAlleviated hyperglycemia and hyperketonemia, maintained hepatic glycogen, upregulated hepatic Glut2 mdpi.com
TaurineSTZ-induced diabetic miceAmeliorated hyperglycemia and insulin resistance, improved hepatic glucose metabolism mdpi.com
TUDCAObese and diabetic miceRestored glucose homeostasis, reduced ER stress, improved insulin signaling frontiersin.org
TUDCASTZ-induced Alzheimer's disease miceImproved glucose tolerance and insulin sensitivity, increased islet mass and β-cell area, potentiated insulin secretion researchgate.netnih.gov
TUDCAInsulin-resistant miceEnhanced insulin sensitivity in liver and skeletal muscle researchgate.net
TUDCAMice (postweaning protein restriction)Improved glycemic homeostasis, increased insulin secretion, improved β-cell function diabetesjournals.org
TCADiabetic rat modelImproved glucose metabolism, insulin and GLP-1 secretion, insulin sensitivity nih.govnih.gov
TCANormal and GLP-1R(-/-) miceReduced glucose excursions, elevated plasma GLP-1 researchgate.net

Immune System Modulation (Investigated in Animal Models)

Studies in animal models have explored the immunomodulatory effects of Tauro- compounds, particularly taurine and taurine-conjugated bile acids like TCA and TUDCA.

Taurine has been implicated in immune system function. In middle-aged rhesus monkeys, taurine supplementation improved the health of their immune systems columbiadoctors.org. Similarly, in middle-aged mice, taurine supplementation promoted a younger-looking immune system columbiadoctors.org. Taurine levels have been shown to correlate with immune function in various species columbiadoctors.org. Taurine can attenuate the damage in a lupus nephritis mouse model via inactivation of the NF-κB pathway, improving impaired renal function and relieving peroxidation stress amegroups.org. Taurine treatment improved abnormal increases in iNOS and TNF-α levels while elevating IL-10 and IL-4 levels in this model amegroups.org. Taurine administration can modulate bacterial mammary infections in mice, including those due to Streptococcus uberis, by restoring metabolic homeostasis, reversing metabolic dysfunction, and alleviating excessive inflammatory responses through activation of the AMPK–mTOR pathway frontiersin.org.

Taurocholic acid (TCA) and glycocholic acid (GCA) have been identified as naturally derived anti-inflammatory agents in studies using transgenic zebrafish and mouse macrophage models. Both bile acids significantly inhibited lipopolysaccharide-induced macrophage recruitment and the secretion of proinflammatory cytokines/chemokines in these in vivo and in vitro models mdpi.comnih.gov. This anti-inflammatory effect may be mediated through the upregulation of Farnesoid X receptor (FXR) signaling mdpi.com. Treatment with TCA eased the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, potentially by inducing Th17 cell apoptosis multiplesclerosisnewstoday.com.

Tauroursodeoxycholic acid (TUDCA) has also demonstrated anti-inflammatory effects in animal models. TUDCA attenuated neuronal loss in neurodegenerative diseases, which can involve inflammatory processes frontiersin.org. TUDCA exhibits neuroprotective and anti-inflammatory effects in animal models of stroke by binding to the GPBAR1/TGR5 receptor in microglial cells mdpi.com. TUDCA has been shown to reduce glial cell activation in an animal model of acute neuroinflammation mdpi.com. Intraperitoneal administration of TUDCA in mice reduced the expression of antigen presentation machinery in the gut, prevented apoptosis of intestinal epithelial cells, and improved the outcome of intestinal acute graft-versus-host disease frontiersin.org.

Summary of Immune System Modulation by Tauro- Compounds in Animal Models

CompoundAnimal ModelKey Immune Effects
TaurineRhesus monkeys (middle-aged)Improved immune system health columbiadoctors.org
TaurineMice (middle-aged)Promoted a younger-looking immune system columbiadoctors.org
TaurineMRL/lpr mouse model (lupus nephritis)Attenuated kidney injury, improved renal function, relieved peroxidation stress, improved iNOS, TNF-α, IL-10, and IL-4 levels amegroups.org
TaurineMice (Streptococcus uberis infection)Modulated bacterial mammary infections, restored metabolic homeostasis, alleviated inflammatory responses via AMPK–mTOR pathway frontiersin.org
TCATransgenic zebrafish and mouse macrophage modelsInhibited LPS-induced macrophage recruitment and proinflammatory cytokine/chemokine secretion, potentially via FXR signaling mdpi.comnih.gov
TCAMouse model of experimental autoimmune encephalomyelitis (EAE)Eased disease severity, potentially by inducing Th17 cell apoptosis multiplesclerosisnewstoday.com
TUDCAAnimal models of neurodegenerative diseasesAttenuated neuronal loss (involving inflammation) frontiersin.org
TUDCAAnimal models of strokeExhibited neuroprotective and anti-inflammatory effects via GPBAR1/TGR5 receptor in microglial cells mdpi.com
TUDCAAnimal model of acute neuroinflammationReduced glial cell activation mdpi.com
TUDCAMice (intestinal acute graft-versus-host disease)Reduced gut antigen presentation machinery expression, prevented intestinal epithelial cell apoptosis, improved outcome frontiersin.org

Developmental Biology Roles (Investigated in Animal Models)

Studies in animal models have also explored the roles of Tauro- compounds in developmental biology.

Taurine is considered important for neuronal, retinal, and muscular development, as reinforced by studies examining taurine deficiency in animal models peerj.com. Taurine deficiency has been linked to maturational delays in cats and abnormalities in the visual cortex of primates peerj.com. Several in vivo studies utilizing different experimental models have demonstrated the significance of taurine during development; its scarcity during various developmental phases has been linked to various pathological issues such as retardation, cardiomyopathy, and retinal degeneration jomes.orgnih.gov.

Tauroursodeoxycholic acid (TUDCA) has shown effects on early development in glucose-stressed porcine embryos. TUDCA supplementation in the culture medium improved embryo development, potentially acting via the Takeda-G-protein-receptor-5 (TGR5) to alleviate nuclear stress oup.com. Attenuation of TGR5 signaling precluded the positive effect of TUDCA supplementation on the development of parthenogenetically activated and fertilized embryos cultured under standard conditions and parthenogenetically activated embryos cultured with excess glucose oup.com.

Research using a mouse model of prenatal undernutrition followed by a postnatal high-fat diet investigated the effects of TUDCA on developmentally programmed chromatin structure around specific genes related to obesity. While UDCA supplementation ameliorated diet-induced obesity and improved glucose metabolism in control mice, there was no effect in prenatally undernourished mice, suggesting attenuated effects of bile acids on glucose metabolism and insulin sensitivity in this developmental model oup.comresearchgate.net.

Summary of Developmental Biology Roles of Tauro- Compounds in Animal Models

CompoundAnimal ModelKey Developmental Effects
TaurineCatsDeficiency linked to maturational delays peerj.com
TaurinePrimatesDeficiency linked to abnormalities in the visual cortex peerj.com
TaurineVarious animal modelsScarcity linked to retardation, cardiomyopathy, retinal degeneration during development jomes.orgnih.gov
TUDCAGlucose-stressed porcine embryosImproved embryo development, potentially via TGR5 signaling oup.com
TUDCAMouse model (prenatal undernutrition/HFD)Attenuated effects on glucose metabolism and insulin sensitivity compared to control mice oup.comresearchgate.net

Research Methodologies and Analytical Approaches for Tauro Compound Studies

In Vitro Models for Studying Tauro- Compound Effects

In vitro models are fundamental to the study of tauro-compounds, providing a controlled environment to investigate their direct effects on cells and tissues, independent of systemic influences. These models are crucial for initial screening, mechanistic studies, and understanding the fundamental cellular and molecular responses to these compounds.

Cell Culture Systems (e.g., Primary Cells, Established Cell Lines)

Cell culture systems are a cornerstone of in vitro research on this compoundcompounds, offering a reproducible and scalable platform to study their effects at the cellular level. Both primary cells, which are isolated directly from tissues, and established cell lines, which are immortalized and can be passaged indefinitely, are utilized.

Primary cells, such as hepatocytes, neurons, and intestinal epithelial cells, provide a model that closely mimics the in vivo state of the cells of origin. For instance, primary hepatocytes are used to study the metabolism and transport of this compoundconjugated bile acids like taurocholic acid (TCA). These studies can reveal how these compounds are taken up, processed, and effluxed by liver cells, providing insights into conditions such as cholestasis.

Established cell lines, while often differing from their in vivo counterparts due to immortalization, offer the advantages of being well-characterized, easy to culture, and providing a high degree of reproducibility. For example, the human hepatoma cell line, HepG2, is frequently used to investigate the effects of various this compoundcompounds on liver cell function and toxicity. Studies using HepG2 cells have explored the mechanisms by which tauroursodeoxycholic acid (TUDCA) protects against cell death induced by other toxic bile acids. Another example is the use of the human intestinal cell line Caco-2 to model the intestinal barrier and study the absorption and transport of this compoundcompounds.

Co-culture systems, where two or more different cell types are grown together, are also employed to study the interactions between different cell populations in response to this compoundcompounds. For instance, co-culturing hepatocytes with hepatic stellate cells (like the LX-2 cell line) can be used to investigate the role of taurocholic acid in liver fibrosis, as these two cell types are known to interact in the progression of this disease.

Table 1: Examples of Cell Culture Systems in this compoundCompound Research

This compoundCompound StudiedCell Type/LineResearch FocusKey Findings
Taurocholic Acid (TCA)Primary Rat HepatocytesHepatic transport and metabolismCharacterization of uptake and efflux transporters for TCA.
Tauroursodeoxycholic Acid (TUDCA)HepG2 (Human Hepatoma)Cytoprotection against bile acid-induced apoptosisTUDCA inhibits mitochondrial-dependent apoptotic pathways.
Taurolithocholic Acid (TLCA)Caco-2 (Human Colon Adenocarcinoma)Intestinal barrier function and toxicityTLCA can induce intestinal epithelial cell damage at high concentrations.
Taurocholic Acid (TCA)LX-2 (Human Hepatic Stellate Cells) & HepG2 co-cultureLiver fibrosisTCA can activate hepatic stellate cells, a key event in fibrosis.

Organoid and 3D Culture Models

Organoid and 3D culture models represent a significant advancement over traditional 2D cell culture, offering a more physiologically relevant in vitro system. These models allow cells to grow and interact in three dimensions, forming structures that more closely resemble the architecture and function of native tissues and organs.

Organoids are self-organizing 3D structures grown from stem cells that can differentiate and assemble into organ-like tissues. Intestinal organoids, for example, have been instrumental in studying the effects of this compoundconjugated bile acids on the gut epithelium. Research using intestinal organoids has demonstrated that compounds like taurolithocholic acid (TLCA) can impact the viability and function of intestinal epithelial cells. Similarly, liver organoids are being developed to model the complex interactions of hepatocytes and other liver cells in response to various this compoundcompounds, providing a more accurate platform for toxicity and efficacy testing.

3D spheroid cultures are another valuable tool. These are aggregates of cells that grow in a spherical shape, often mimicking the microenvironment of a small tumor or a tissue unit. Spheroids of liver cells, for instance, can be used to assess the long-term effects of this compoundcompounds on liver function and viability in a more tissue-like context than monolayer cultures.

These advanced 3D models are proving to be invaluable for bridging the gap between traditional in vitro studies and in vivo animal models, offering a more predictive and human-relevant system for studying the biological activities of this compoundcompounds.

Ex Vivo Preparations and Tissue Slice Cultures

Ex vivo models, which involve the use of tissues or organs studied outside of the living organism, provide a bridge between in vitro and in vivo research. These preparations maintain the complex cellular architecture and interactions of the original tissue, allowing for the study of this compoundcompounds in a more integrated biological context than isolated cell cultures.

One common ex vivo technique is the use of precision-cut tissue slices. These are thin slices of tissue, typically from the liver, intestine, or brain, that can be maintained in culture for a period of time. Liver slices, for example, have been used to study the metabolism and transport of this compoundconjugated bile acids, preserving the zonal heterogeneity of the liver lobule. This allows researchers to investigate how different regions of the liver handle these compounds.

Another ex vivo approach is the isolated perfused organ system. For instance, an isolated perfused rat liver can be used to study the hepatic uptake, metabolism, and biliary excretion of this compoundcompounds in a system that maintains the organ's vascular and biliary architecture. This technique allows for detailed pharmacokinetic and pharmacodynamic studies without the confounding factors of systemic circulation and metabolism in a whole animal.

These ex vivo models are particularly useful for studying the tissue-level effects of this compoundcompounds, including their distribution, metabolism, and potential toxicity, in a setting that closely mirrors the in vivo environment.

In Vivo Animal Models for Tauro- Compound Research

In vivo animal models are indispensable for understanding the systemic effects of this compoundcompounds, including their pharmacokinetics, pharmacodynamics, efficacy, and safety in a whole-organism context. These models allow for the investigation of complex physiological responses and the long-term consequences of exposure to these compounds.

Rodent Models (e.g., knockout, transgenic, diet-induced models)

Rodents, particularly mice and rats, are the most commonly used animal models in this compoundcompound research due to their genetic tractability, relatively short lifespan, and well-characterized physiology. A variety of rodent models are employed to study the diverse roles of these compounds.

Knockout models , where a specific gene has been inactivated, are crucial for determining the function of proteins involved in the synthesis, transport, and signaling of this compoundcompounds. For example, knockout mice lacking specific bile acid transporters have been instrumental in elucidating the pathways of taurocholic acid circulation and the consequences of its dysregulation. Studies in PMP34 knockout mice have provided insights into the composition of this compoundconjugated bile acids in the bile.

Transgenic models , which carry a foreign gene or have a modified endogenous gene, are used to model human diseases and to study the effects of specific this compoundcompounds in these pathological contexts. For instance, transgenic mouse models of Huntington's disease have been used to demonstrate the neuroprotective effects of tauroursodeoxycholic acid (TUDCA). jst.go.jpnih.gov Similarly, a transgenic rat model of retinitis pigmentosa has shown that TUDCA can preserve photoreceptor structure and function. acetherapeutics.com

Diet-induced models are frequently used to study the role of this compoundcompounds in metabolic diseases. For example, feeding rodents a high-fat diet can induce obesity and insulin (B600854) resistance, creating a model to investigate how this compoundconjugated bile acids might modulate these conditions. Studies have utilized diet-induced obese mice to examine the effects of various this compoundcompounds on glucose metabolism and liver fat accumulation.

Table 2: Examples of Rodent Models in this compoundCompound Research

This compoundCompound StudiedRodent ModelResearch FocusKey Findings
Tauroursodeoxycholic Acid (TUDCA)Transgenic mouse model of Huntington's disease (R6/2)NeuroprotectionTUDCA reduced striatal atrophy and improved motor deficits. jst.go.jpnih.gov
Tauroursodeoxycholic Acid (TUDCA)Transgenic rat model of retinitis pigmentosa (P23H)Retinal protectionTUDCA preserved photoreceptor structure and function. acetherapeutics.com
3-sulfo-taurolithocholic acid (TLC-S)Rat liver mitochondria and mouse hepatocytesHepatic effects and calcium signalingTLC-S was found to impact mitochondrial respiration and intracellular calcium levels. semanticscholar.org
Taurocholic Acid (TCA) and Tauromuricholic Acids (TMCA)PMP34 knockout miceBile acid compositionRevealed alterations in the profile of this compoundconjugated bile acids in bile. mdpi.com
Taurolithocholic Acid (TLCA)C57BL/6 mice fed a lithogenic dietHepatotoxicity and metabolismDemonstrated the gender-predominant sulfation of TLCA. nih.gov

Zebrafish and Other Vertebrate Models

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for high-throughput screening and for studying the developmental and physiological effects of various compounds, including those with a tauro- moiety. The optical transparency of zebrafish embryos and larvae allows for real-time imaging of organ development and cellular processes.

Zebrafish models have been used to investigate the anti-inflammatory properties of taurocholic acid (TCA). mdpi.comnih.gov Studies have shown that TCA can inhibit lipopolysaccharide-induced inflammation in zebrafish larvae. Furthermore, the neuroprotective effects of tauroursodeoxycholic acid (TUDCA) have been explored in zebrafish models of neurodegenerative diseases, where it has been shown to promote neuronal survival and proliferation of retinal stem and progenitor cells. jst.go.jpsemanticscholar.orgnih.govresearchgate.net The zebrafish model is also valuable for studying cholestatic liver diseases, as the fundamental mechanisms of bile formation and transport are conserved between zebrafish and mammals. nih.govnih.gov

Other non-rodent vertebrate models, such as pigs and non-human primates, are used less frequently but can provide important translational data due to their greater physiological similarity to humans. For instance, pig models can be valuable for studying metabolic diseases and the effects of this compoundcompounds on lipid and glucose metabolism in a large animal model.

Quantitative Analytical Techniques for Tauro- Compounds in Biological Samples

Accurate quantification of this compoundconjugated compounds in complex biological matrices such as plasma, serum, urine, and tissue is essential for understanding their physiological roles and their alterations in disease states. nih.govresearchgate.net A variety of analytical techniques are employed for this purpose, each with distinct advantages and limitations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of this compoundconjugated compounds. nih.gov This technique offers exceptional sensitivity, specificity, and the ability to measure a wide range of compounds simultaneously. nih.govresearchgate.netscispace.com The chromatographic separation, typically using reversed-phase columns, allows for the resolution of structurally similar isomers, while the mass spectrometer provides precise detection and quantification based on the mass-to-charge ratio of the molecules and their fragmentation patterns. creative-proteomics.comfrontiersin.org

Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of dozens of free, glycine-conjugated, and taurine-conjugated bile acids in various biological samples. nih.govresearchgate.net These methods often employ a simple sample preparation workflow, such as protein precipitation or solid-phase extraction, followed by a short chromatographic run time. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards is crucial for ensuring accuracy and correcting for matrix effects. creative-proteomics.com The high sensitivity of LC-MS/MS allows for detection limits in the nanomolar range, making it suitable for analyzing low-abundance species. nih.govnih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for N-Acyl Taurines

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
N-palmitoyl taurine (B1682933) (C16:0 NAT)1-3000.3-0.41 nih.gov
N-oleoyl taurine (C18:1 NAT)1-3000.3-0.41 nih.gov
N-arachidonoyl taurine (C20:4 NAT)1-3000.3-0.41 nih.gov
N-docosanoyl taurine (C22:0 NAT)1-3000.3-0.41 nih.gov
N-nervonoyl taurine (C24:1 NAT)1-3000.3-0.41 nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of bile acids, including those that can be derived from this compoundconjugated forms after hydrolysis. nih.govshimadzu.com While LC-MS/MS is more commonly used for direct analysis of conjugated forms, GC-MS offers excellent chromatographic resolution, which is beneficial for separating structurally similar isomers. shimadzu.comrestek.comshimadzu.com

A significant drawback of GC-MS for bile acid analysis is the requirement for derivatization. shimadzu.comrestek.com The polar carboxyl and hydroxyl groups of bile acids make them non-volatile. Therefore, they must be chemically modified, typically through methylation and trimethylsilylation, to increase their volatility for GC analysis. shimadzu.comrestek.com This multi-step sample preparation can be time-consuming and a potential source of analytical variability. shimadzu.com Despite this, GC-MS remains a robust and reliable method, particularly when high separation efficiency is required. shimadzu.comshimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites in a sample. mdpi.comsemanticscholar.org For the study of this compoundcompounds, 1H-NMR can be used to identify and quantify major metabolites in biological fluids like bile. nih.gov A key advantage of NMR is its minimal sample preparation and high reproducibility. mdpi.com

In the context of bile acid analysis, NMR allows for the distinct observation of signals from different classes of compounds, including total bile acids, glycine-conjugated bile acids, and taurine-conjugated bile acids. nih.gov By analyzing the NMR spectra of bile dissolved in an organic solvent like DMSO, researchers can obtain well-resolved signals for these major metabolites in a single experiment. nih.gov However, a primary limitation of NMR is its lower sensitivity compared to mass spectrometry-based techniques, typically limiting its application to more abundant metabolites. mdpi.comsemanticscholar.org

Enzymatic assays coupled with spectrophotometry offer a simpler, more accessible method for quantifying total bile acids, which include the pool of this compoundconjugated species. nih.govsemanticscholar.org These methods are based on the activity of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov

The principle of the assay involves the conversion of the 3-α-hydroxyl group of bile acids into a 3-oxo group by 3α-HSD. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. nih.govnih.gov The amount of NADH produced, which is directly proportional to the total bile acid concentration, can then be measured spectrophotometrically, often by observing the formation of a colored product in a subsequent reaction. nih.govabcam.com These assays are available as commercial kits and are suitable for high-throughput screening, though they lack the specificity to differentiate between individual bile acid species. abcam.comoup.com

Qualitative and Quantitative Proteomic Approaches

Proteomic approaches are vital for understanding the biological functions and mechanisms of action of this compoundconjugated compounds by identifying the proteins that interact with them or whose expression is modulated by them. These methods can be broadly categorized into qualitative (identifying protein targets) and quantitative (measuring changes in protein abundance).

A powerful qualitative strategy is chemoproteomics, which uses chemically modified probes of the target compound to identify its interacting proteins. acs.org For example, photoaffinity probes of bile acids have been synthesized to covalently bind to their protein targets upon UV irradiation. These protein-probe complexes can then be isolated and the bound proteins identified by mass spectrometry. nih.gov This approach has successfully identified a large number of novel bile acid-interacting proteins involved in pathways such as ER stress response and lipid metabolism. acs.org

Quantitative proteomics is used to assess how this compoundcompounds or alterations in their metabolism affect the broader cellular proteome. For instance, studies have used quantitative proteomics to analyze changes in the liver proteome of diabetic hamsters, revealing abnormal metabolism of bile acids and identifying downregulated proteins in the bile secretion pathway. nih.gov Similarly, the proteomic profiles of rat hepatocytes have been studied after long-term dietary consumption of taurine, identifying markers related to the regulation of cell homeostasis. nih.gov In gnotobiotic mouse models, proteomics has revealed that the production of secondary bile acids by specific gut bacteria can lead to significant shifts in hepatic protein pathways involved in the metabolism of amino acids, glucose, and lipids. nih.gov These studies provide crucial insights into the downstream cellular effects of this compoundconjugated compounds and their metabolites.

Genomic and Transcriptomic Profiling in Response to Tauro- Compounds

Genomic and transcriptomic profiling offers a comprehensive view of how cells and tissues respond to tauro- compounds at the genetic level. These methodologies allow researchers to identify changes in gene expression and regulatory networks, providing mechanistic insights into the biological effects of these molecules. Techniques such as microarray analysis and RNA sequencing (RNA-Seq) are central to these investigations, revealing complex cellular responses.

One key area of research has been the effect of Tauroursodeoxycholic acid (TUDCA) on hepatic gene expression, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD). In a study using ob/ob mice, a model for obesity and diabetes, oral administration of TUDCA was found to significantly alter the expression of genes in the liver. nih.govplos.org Microarray analysis demonstrated that TUDCA treatment primarily decreased the expression of genes involved in de novo lipogenesis (the synthesis of fatty acids). nih.gov This suggests that TUDCA helps reduce fat accumulation in the liver by down-regulating the genetic machinery responsible for producing lipids. plos.org Beyond lipid metabolism, the analysis revealed that TUDCA also modifies the expression of genes that regulate amino acid, carbohydrate, and drug metabolism, indicating a broad regulatory role in hepatic function. nih.govplos.org

Further studies have explored the epigenetic effects of TUDCA, showing it can beneficially remodel the chromatin structure around specific genes. nih.govfrontiersin.org For instance, TUDCA has been shown to upregulate histone H3K27 di-methylation, a mark associated with transcriptional repression, around the Cidea and Cidec genes. frontiersin.org This epigenetic modification leads to the inhibition of their expression, which is significant as these genes are involved in promoting lipid deposition in liver cells. nih.gov

Transcriptomic analyses have also been crucial in understanding the role of taurine-conjugated bile acids in liver disease. In patients with Hepatitis C-related liver disease, transcriptomic evaluation of liver tissue revealed that the levels of taurine-conjugated bile acids correlate with hepatic proinflammatory pathways, including those involving NLRP3 and NFKB. nih.gov The analysis also showed a strong association between these bile acids and the hepatic sphingosine-1-phosphate receptor 2 (S1PR2), suggesting that the this compoundBA-hepatic S1PR2 signaling pathway is pathologically relevant in chronic liver disease. nih.gov

These approaches, combining broad transcriptomic screening with detailed analysis of specific gene pathways, are powerful tools for elucidating the molecular mechanisms of tauro- compounds.

Table 1: Selected Gene Expression Changes in Response to Tauro- Compounds

Tauro- Compound Model System Methodology Key Findings Affected Genes/Pathways
Tauroursodeoxycholic acid (TUDCA) ob/ob Mice (Liver) Microarray Analysis Decreased hepatic steatosis. Downregulation of genes in de novo lipogenesis; Alteration of genes in amino acid, carbohydrate, and drug metabolism. nih.govplos.org
Tauroursodeoxycholic acid (TUDCA) DOHaD Animal Model (Liver) Chromatin Immunoprecipitation Remodeling of chromatin structure. Inhibition of Cidea and Cidec gene expression via histone modification. nih.govfrontiersin.org

Advanced Imaging Techniques (e.g., Fluorescence Microscopy, Positron Emission Tomography (PET) Imaging in Animal Models)

Advanced imaging techniques provide the means to visualize and quantify the dynamic processes involving tauro- compounds within living cells and animal models. These methods offer spatial and temporal information that complements the molecular data from genomic and metabolomic studies.

Fluorescence Microscopy

Fluorescence microscopy, particularly confocal imaging, is a powerful tool for studying the transport and subcellular localization of tauro- compounds. This technique relies on the use of fluorescently labeled analogues of these compounds, which mimic the behavior of their native counterparts.

A key challenge is to design fluorescent probes that are accurately handled by the specific cellular transport proteins. One such probe is N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethanesulfonate (this compoundnor-THCA-24-DBD). nih.gov Studies have shown this fluorescent bile acid derivative is a substrate for critical hepatic transporters, including the Na+-taurocholate cotransporting polypeptide (Ntcp) responsible for uptake into liver cells, and the bile salt export pump (BSEP) that secretes it into bile canaliculi. nih.govresearchgate.net Using real-time confocal imaging in sandwich-cultured hepatocytes, researchers can directly visualize and quantify the active excretion of this probe into bile canaliculi, providing a functional readout of the entire transport process. nih.gov

Another validated probe is 4-nitrobenzo-2-oxa-1,3-diazole taurocholic acid (3β-NBD-TCA), where a fluorophore is coupled to the taurocholic acid molecule. nih.gov This analogue has been used for intravital 2-photon imaging in mice to analyze its transport in the liver and kidneys in real-time. nih.govresearchgate.net Such studies allow for the simultaneous visualization of the compound in different tissue compartments, such as the blood sinusoids, the hepatocytes, and the bile canaliculi, offering a dynamic view of its disposition in a living animal. nih.gov These fluorescent tools are invaluable for investigating how other drugs might interfere with bile acid transport, a critical aspect of drug-induced liver injury research. nih.gov

Positron Emission Tomography (PET) Imaging in Animal Models

Positron Emission Tomography (PET) is a non-invasive nuclear imaging technique that allows for the quantitative, three-dimensional visualization of biological processes in vivo. nih.gov The technique involves administering a molecule of interest that has been labeled with a positron-emitting radionuclide, creating a radiotracer. moravek.com The PET scanner detects the gamma rays produced when positrons emitted by the tracer annihilate with electrons in the tissue, allowing for the mapping of the tracer's distribution and concentration over time. nih.gov

In the context of tauro- compound research, PET imaging offers the potential to study the whole-body biodistribution, pharmacokinetics, and target engagement of these molecules in preclinical animal models, such as mice and rats. nih.gov To achieve this, a tauro- compound would be radiolabeled with a suitable positron-emitting isotope like Carbon-11 or Fluorine-18. nih.gov For example, a radiolabeled version of a this compoundconjugated bile acid could be used to non-invasively monitor its uptake by the liver, its enterohepatic circulation, and its potential accumulation in other organs.

This approach would be particularly valuable for assessing how these processes are altered in animal models of disease or in response to therapeutic interventions. While the development of specific PET tracers for tauro- compounds is an emerging area, the methodology has been widely applied to track other small molecules, including various amino acids and metabolic substrates in animal models of cancer and neurological disorders. researchgate.netfrontiersin.orgresearchgate.net The high sensitivity of PET allows for the detection of tracers at very low concentrations, making it a powerful tool for molecular imaging. nih.gov

Table 2: Advanced Imaging Techniques for Tauro- Compound Studies

Technique Principle Example Probe/Tracer Application in Tauro- Compound Research
Confocal Fluorescence Microscopy Visualization of fluorescently labeled molecules in cells or tissues. This compoundnor-THCA-24-DBD nih.gov Real-time imaging of hepatic uptake and biliary excretion in cultured hepatocytes; studying drug interactions with bile acid transporters. nih.govresearchgate.net
Intravital 2-Photon Microscopy High-resolution, deep-tissue fluorescence imaging in living animals. 3β-NBD-TCA nih.gov Time-resolved analysis of taurocholic acid analogue distribution in liver and kidney compartments of live mice. nih.govresearchgate.net

| Positron Emission Tomography (PET) | Non-invasive, quantitative imaging of the distribution of a positron-emitting radiotracer in vivo. | Hypothetical: [¹¹C]-Taurocholic acid or [¹⁸F]-TUDCA | Potential for whole-body pharmacokinetic and biodistribution studies of tauro- compounds in animal models of disease. nih.govmoravek.com |

Pre Clinical Investigations into Therapeutic Potential and Pathophysiological Roles

Role of Tauro- Compounds in Metabolic Disorders (Pre-clinical Models)

Pre-clinical studies have investigated the impact of Tauro- compounds on a range of metabolic disorders, including Non-alcoholic Fatty Liver Disease (NAFLD), Non-alcoholic Steatohepatitis (NASH), diabetes mellitus, insulin (B600854) resistance, and obesity.

Diabetes Mellitus and Insulin Resistance

Pre-clinical studies have provided compelling evidence for the beneficial effects of Taurine (B1682933) supplementation in animal models of type 2 diabetes (T2D) and insulin resistance e-enm.orge-enm.orgnih.govnih.gov. Research indicates that taurine deficiency may contribute to diabetes e-enm.org. Taurine supplementation in animal models has been shown to improve glucose tolerance, insulin secretion, and insulin sensitivity e-enm.orge-enm.org. For instance, diabetic mice and rats given taurine in their drinking water exhibited increased insulin sensitivity and improved glucose tolerance e-enm.org. Taurine has also been shown to offer protective benefits to pancreatic β-cells in various studies e-enm.org. Furthermore, taurine supplementation increased the protein expression levels of PPAR-γ and phosphorylated Akt in the liver of mice, potentially improving hepatic glucose metabolism e-enm.org. Taurine's mechanisms in improving insulin sensitivity may involve enhancing factors related to fatty acid oxidation and decreasing lipogenesis e-enm.org. Animal experiments have shown that taurine supplementation can improve hyperglycemia and insulin resistance in non-insulin-dependent diabetes mellitus rats nih.gov. Supplementing fructose-fed rats with taurine ameliorated the rise in HOMA-IR, triglycerides, total cholesterol, and LDL-cholesterol nih.gov. Taurine can improve insulin signaling and insulin resistance nih.gov.

Pre-clinical studies also suggest that TUDCA can improve insulin sensitivity alzdiscovery.org.

Obesity

Pre-clinical findings suggest that Taurine may play a role in preventing obesity e-enm.org. Taurine is thought to prevent obesity primarily through mechanisms involving increased energy expenditure by enhancing factors in fatty acid oxidation, decreasing lipogenesis by reducing postprandial glucose oxidation, and modifying the energy ratio used for glycogen (B147801) synthesis and lipogenesis e-enm.org. Taurine also appears to prevent hypercholesterolemia by facilitating the bioconversion of cholesterol to bile acids, promoting its excretion, inhibiting bile acid absorption, reducing VLDL secretion from the liver, and enhancing cholesterol clearance by upregulating LDL receptor gene expression e-enm.org.

Neurological Disorders (Pre-clinical Models)

Tauro- compounds, particularly Taurine and TUDCA, have demonstrated promising neuroprotective effects in various pre-clinical models of neurological disorders.

Neuroprotection and Neuroinflammation

Pre-clinical studies indicate that TUDCA possesses anti-apoptotic and neuroprotective activities nih.govnih.govresearchgate.netplymouth.ac.uk. Experimental evidence for TUDCA's neuroprotective action comes from animal models of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia nih.govnih.gov. TUDCA is thought to exert its effects by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone nih.govnih.govresearchgate.net. In AD mouse models, TUDCA attenuated amyloid-β deposition and modulated glial activation and mRNA expression of cytokines, indicating anti-inflammatory properties nih.govnih.gov. In PD models, TUDCA pre-treatment prevented mitochondrial dysfunction and neuronal death and modulated the PINK1/parkin-mediated pathway nih.gov. TUDCA has also shown neuroprotective effects in models of Huntington's disease, increasing neuronal survival, preserving mitochondria, and decreasing huntingtin inclusions alzdiscovery.org.

Taurine has also shown neuroprotective effects in many models of brain injury and neurodegeneration nih.gov. It has been reported to significantly improve functional recovery after traumatic brain injury or ischemic stroke in animal models nih.govmdpi.com. Taurine dampens neuroinflammation in animal models of ischemic stroke and traumatic brain injury that develop severe gliosis nih.gov. Taurine was suggested to protect dopaminergic neurons in mouse and rat models of Parkinson's disease by inhibiting neuroinflammation and microgliosis nih.govbiorxiv.org. Taurine supplementation was also suggested to afford neuroprotection and anti-apoptotic activity, as well as to reduce microglia activation, in a rat model of chronic inflammation nih.gov. Taurine can inhibit the activation of NADPH oxidase, leading to the inactivation of microglia-dependent neuroinflammation nih.gov. Studies have shown that the expression level of IL-1β and IL-6 in SH-SY5Y cells decreases after treatment with Taurine, supporting its anti-inflammatory potential frontiersin.org.

Cognitive Function and Development

Pre-clinical studies suggest that Taurine and TUDCA may have beneficial effects on cognitive function. TUDCA supplementation has been shown to prevent cognitive impairment in APP/PS1 transgenic AD mice nih.govnih.govunicamp.br. These mice displayed intact spatial recognition and contextual memory, along with a reduction in amyloid deposition in the hippocampus and prefrontal cortex nih.gov. Studies have shown that TUDCA treatment in AD mouse models led to a marked improvement in memory deficits nih.gov.

Taurine has been reported to improve cognitive performance in APP/PS1 transgenic mice without affecting their behavior in certain tests nih.gov. Dietary taurine supplementation in drinking water has been shown to improve learning and memory in the adult APP/PS1 mouse model of AD biorxiv.org. Taurine supplementation was also reported to recover spatial memory in the APP/PS1 mouse model nih.gov. Animal studies have demonstrated that chronic supplementation of taurine in aged mice decreased the age-dependent decline in spatial memory acquisition and retention mdpi.com.

Taurine's role in neural development is highlighted by its significantly higher levels in the immature brain compared to adults, with deficiency leading to developmental deficits that can be prevented by gestational taurine supplementation mdpi.com.

Pre-clinical Findings in Metabolic and Neurological Disorders

Compound NameMetabolic Disorder (Pre-clinical Models)Neurological Disorder (Pre-clinical Models)
TaurineImproves glucose tolerance, insulin secretion, and sensitivity in T2D models; Protects pancreatic β-cells; May prevent obesity. e-enm.orge-enm.orgnih.govnih.govNeuroprotective in models of brain injury, stroke, PD, chronic inflammation; Dampens neuroinflammation; Improves cognitive performance and memory in AD models; Involved in neural development. nih.govmdpi.combiorxiv.orgnih.govfrontiersin.orgmdpi.commdpi.com
Tauroursodeoxycholic Acid (TUDCA)Improves insulin sensitivity. alzdiscovery.orgNeuroprotective in models of AD, PD, Huntington's disease, ALS, cerebral ischemia; Anti-apoptotic, anti-oxidant, anti-inflammatory; Prevents cognitive impairment and improves memory in AD models. alzdiscovery.orgnih.govnih.govresearchgate.netplymouth.ac.uknih.govunicamp.br

Cardiovascular Diseases (Pre-clinical Models)

Pre-clinical studies have provided significant insights into the potential cardiovascular benefits of taurine and related compounds. Research in animal models of hypertension, heart failure, and atherosclerosis has consistently shown that taurine supplementation can lead to improvements in cardiac function, reductions in blood pressure, and enhanced vascular health. nih.govcdnsciencepub.com

For instance, in rat models of cardiac hypertrophy, taurine has been shown to reduce myocyte hypertrophy and fibrosis by activating the SIRT1-p53 pathway, leading to significant relief of cardiac dysfunction. researchgate.net Animal models with taurine deficiency have demonstrated the development of cardiomyopathy and cardiac abnormalities, attributed to mitochondrial and endoplasmic reticulum dysfunction, which impairs cardiac energy metabolism and Ca²⁺-ATPase activity. cdnsciencepub.com

In rabbits fed an atherogenic diet, taurine supplementation reduced hyperhomocysteinemia, a known cardiovascular risk factor, and decreased the presence of atherosclerosis in the left main coronary artery, suggesting a beneficial effect on blood vessels. nih.gov Furthermore, in vitro studies have shown a direct effect of taurine on blood vessel function when administered to arteries. nih.gov Taurine has also been shown to antagonize the effect of Angiotensin II on the hypertrophy of rat cardiomyocytes in vitro. cdnsciencepub.com

The beneficial effects of taurine on cardiovascular diseases, particularly cardiac hypertrophy, are suggested to be partly due to its action on reactive oxygen species (ROS) and intracellular Na⁺ and Ca²⁺ overloads. cdnsciencepub.com

Renal Impairment and Nephroprotection (Pre-clinical Models)

Pre-clinical investigations have explored the potential of taurine in the context of renal impairment and nephroprotection. Studies in animal models have indicated that taurine may offer protective effects against kidney damage. mskcc.org

For example, preclinical studies have demonstrated that taurine reduced diabetic-induced nephropathy in animal models. mskcc.orgmdpi.com

Inflammatory Bowel Diseases (IBD) and Gut Health (Pre-clinical Models)

Pre-clinical models of Inflammatory Bowel Disease (IBD) have revealed that bile acid absorption is altered, and compounds like taurine and TUDCA show promise in mitigating intestinal inflammation. frontiersin.orgresearchgate.net

In rat models of TNBS colitis, the expression of the bile acid transporter apical sodium dependent bile acid transporter (ASBT) was decreased. frontiersin.org Decreased ASBT expression has also been observed in murine, canine, and rabbit models of intestinal inflammation. frontiersin.org Human studies have indicated that an inflamed ileum can disrupt the enterohepatic recirculation of bile acids, potentially due to inflammatory cytokine-induced repression of the ASBT promoter. frontiersin.org

Studies have shown that dietary taurine protects intestinal epithelial cells from damage, reduces the production of mucosal inflammatory cytokines, and attenuates colitis in experimental murine models of IBD, supporting its cytoprotective and anti-inflammatory properties in the gut. nih.gov Oral administration of taurine to colitic mice has been shown to attenuate ongoing mucosal inflammation. nih.gov Taurine supplementation significantly attenuated weight decrease, diarrhea severity, colon shortening, and the increase in colonic MPO activity in dextran (B179266) sulfate (B86663) sodium (DSS)-treated mice, another model mimicking clinical IBD. mdpi.com Taurine also significantly inhibited the increase in the expression of the proinflammatory chemokine, macrophage inflammatory protein 2. mdpi.com In a murine model of IBD-associated carcinogenesis, taurine administered in drinking water significantly suppressed azoxymethane (B1215336) plus DSS-induced colon carcinogenesis. mdpi.com

TUDCA has also demonstrated anti-inflammatory effects in models of IBD. researchgate.net Administration of TUDCA in cell culture and mouse models of IBD helped restore bile acid homeostasis by preventing the loss of OSTα expression and increasing FXR and ASBT expression. researchgate.net TUDCA protected against colon shortening, weight loss, and improved histological scores in these models. researchgate.net Furthermore, TUDCA led to a reduction in pro-inflammatory cytokines such as IL-1β, TNF, Cxcl2, and IFN-γ, as well as decreased apoptotic signaling. researchgate.net TUDCA also decreased neutrophilic infiltration and activity, and generally reduced leukocyte infiltration. researchgate.net In the colitis mouse model, TUDCA could normalize the Firmicutes/Bacteroidetes ratio and elevate the abundance of Akkermansia and Prevotellaceae. frontiersin.org

The anti-inflammatory properties of taurine are suggested to involve its reaction with hypochlorous acid generated by the myeloperoxidase system of neutrophils at the site of inflammation, forming taurine chloramine (B81541) (TauCl), which has antioxidative and anti-inflammatory properties. mdpi.comresearchgate.net

Cancer Research (Pre-clinical Models and Mechanistic Studies)

Pre-clinical research has explored the role of taurine and taurine-conjugated bile acids in various cancers, investigating both potential anti-cancer effects and, in some contexts, pro-tumorigenic roles.

Studies have investigated taurolidine (B130013), a derivative of taurine, for its anti-cancer properties. Taurolidine inhibited the growth and induced apoptosis in various human tumor cell lines in vitro. aacrjournals.org In nude mice bearing i.p. xenografts of human ovarian tumors, taurolidine significantly inhibited tumor development and growth. aacrjournals.org Mechanistic studies revealed that taurolidine induced apoptosis in tumor cells, including activation of caspases 3, 8, and 9, disruption of mitochondrial membrane integrity, and cleavage of PARP protein. aacrjournals.org

Taurine itself has shown anti-cancer effects in some pre-clinical models. It has been proposed that taurine's anti-cancer effect is mediated through multiple mechanisms, including its antioxidant nature, modulation of signaling cascades, enhancement of immune surveillance, and induction of apoptosis. nih.gov Studies have shown that taurine triggers apoptosis in colon cancer, breast cancer, and hepatocarcinoma cells. nih.gov For example, the apoptotic effect of taurine can be achieved by up-regulating the expression of the p53 transcription factor while down-regulating anti-apoptotic proteins like BCL-2. nih.gov Initial experiments showed a beneficial impact of taurine on nude mice bearing breast cancer xenografts, inducing the mitochondrial cell death pathway. nih.gov In DMBA-induced mammary carcinogenesis, taurine inhibited the migration of breast cancer cells through its antioxidant efficacy. nih.gov Taurine has also been suggested to forestall the proliferation of cervical cancer cells through the induction of apoptosis, mediated by upregulation of the MST1 signaling pathway. nih.gov

Conversely, some research suggests a complex role for taurine in cancer. A recent pre-clinical study identified taurine as a key regulator of myeloid cancers like leukemia. rochester.edu This research showed that leukemia cells rely on a taurine transporter (SLC6A6) to take up taurine from the bone marrow microenvironment, and blocking this transporter inhibited leukemia growth in mouse models and human leukemia cell samples. rochester.edu Researchers also found that taurine uptake promotes glycolysis to fuel cancer growth. rochester.edu This study suggests that local levels of taurine in bone marrow may enhance leukemia growth, indicating caution in the use of high-dose taurine supplementation in this context. rochester.edu

Taurine-conjugated bile acids, such as TCA and taurodeoxycholic acid (TDCA), have also been implicated in cancer research. Elevated levels of glycine- and taurine-conjugated primary bile acids have been linked to a heightened likelihood of chronic hepatitis B/C-related hepatocellular carcinoma. nih.gov In a rat model of duodenoesophageal anastomosis after total gastrectomy, TCA, TDCA, and taurochenodeoxycholic acid (TCDCA) were found to develop esophageal cancer. amegroups.org TDCA significantly increased cell proliferation in esophageal adenocarcinoma cells, and TCA, TDCA, and TCDCA were potent activators of MUC4 expression, a mucin overexpressed in early esophageal carcinogenesis. amegroups.org These bile acids have also been shown to induce apoptosis of cultured human normal esophageal mucosal epithelial cells. amegroups.org

However, other studies suggest potential anti-cancer roles for some taurine-conjugated bile acids or related compounds. TUDCA has shown chemopreventative properties in carcinogen-induced liver dysfunction and hepatocellular carcinoma by inhibiting endoplasmic reticulum stress and reducing hepatic inflammation. mdpi.com Studies on colitis-associated colon cancer have also suggested that the anti-inflammatory activity of TUDCA may contribute to its anticancer potential. mdpi.com

The metabolism of taurine-conjugated bile acids by gut microbes can also influence cancer development. Metabolism of taurine conjugated bile acids by gut microbes generates hydrogen sulfide (B99878), a genotoxic compound. nih.gov Thus, TCA has the potential to stimulate intestinal bacteria capable of converting taurine and cholic acid to hydrogen sulfide and deoxycholic acid (DCA), a genotoxin and tumor-promoter, respectively. nih.gov A recent study in mice suggested that TCA expansion facilitates colorectal liver metastasis by creating a hepatic immunosuppressive microenvironment. spandidos-publications.com

Research into taurodeoxycholic acid (TDCA) in cancer cachexia mouse models showed a reduction in hepatic levels of several secondary bile acids, including TDCA, which occurred before the appearance of cachexia. tandfonline.com In vitro, TDCA prevented myotube atrophy, and in vivo, TDCA administration improved the unfolded protein response and cholesterol homeostasis pathways in cachectic mice, reversing hepatic cholesterol accumulation. tandfonline.com

The role of bile acid transporters, such as SLC6A6 (taurine transporter), in cancer development and treatment is also an active area of pre-clinical investigation. worldgastroenterology.org

Other Disease Models (e.g., Cystic Fibrosis, Retinal Degeneration)

Pre-clinical research has extended to investigating the effects of "Tauro-" compounds in other disease models, including cystic fibrosis and retinal degeneration.

In cystic fibrosis (CF), taurine deficiency is frequently observed due to bile acid malabsorption. researchgate.net Previous studies have indicated that taurine can improve the rate of micellar solubilization of lipolytic products, supporting its use as adjuvant therapy in CF patients with severe steatorrhea. researchgate.net Supplementation of kidney cells with organic osmolytes like taurine has been shown to promote proper CFTR protein maturation, which is relevant to CF pathophysiology. nih.gov However, one study examining taurine supplementation (30 to 40 mg/kg/24 hr) on fat absorption in preadolescent children with CF using a double-blind crossover technique found no significant change in the coefficient of fat absorption or other related measurements over 12 months, and did not support the use of taurine supplementation in the nutritional management of CF in this context. nih.gov

In models of retinal degeneration, particularly retinitis pigmentosa and diabetic retinopathy, tauroursodeoxycholic acid (TUDCA) has shown neuroprotective effects. mdpi.comnih.govresearchgate.netsemanticscholar.orgmdpi.com In the retina, TUDCA protects photoreceptors from cell death in experimental models of retinal detachment, retinal disorders, and oxidative-stress-induced retinal degeneration. mdpi.comresearchgate.net These studies suggest that TUDCA can delay the degeneration of retinal neurons and preserve retinal structure and function by inhibiting apoptosis, attenuating oxidative stress, decreasing inflammation, reducing ER stress, and inhibiting pathological angiogenesis. mdpi.comresearchgate.net TUDCA suppressed caspase-dependent apoptosis and preserved photoreceptor function and morphology in several models of retinal degeneration where apoptosis is a key pathway. nih.gov TUDCA also reduced retinal oxidative stress markers in models of retinal light damage and retinal detachment. nih.gov

In a mouse model of type 1 diabetes, early TUDCA treatment preserved visual function. semanticscholar.org Diabetic mice showed reduced spatial frequency and contrast sensitivity thresholds, and decreases in a-wave, b-wave, and oscillatory potential amplitudes, which were ameliorated by early TUDCA treatment. semanticscholar.org TUDCA's neuroprotective mechanisms in retinal disorders include reducing oxidative and ER stress, and suppressing apoptosis through stabilization of the mitochondrial membrane. semanticscholar.org

TUDCA has also been found to suppress microglial activation preceding retinal degeneration in an RPGR conditional knockout mouse model, inhibiting inflammation and preventing photoreceptor degeneration. mdpi.com Studies using computer modeling suggest that TUDCA's specific interaction with rhodopsin may contribute to its therapeutic potential in degenerative retinal diseases. mdpi.com

Future Directions and Emerging Research Avenues

Identification and Functional Characterization of Novel Tauro- Conjugates

Future research will focus on identifying novel "Tauro-" conjugates beyond the well-known tauro-conjugated bile acids. This involves exploring various biological matrices, such as tissues, biofluids, and microbial environments, using advanced analytical techniques. Once identified, the functional characterization of these novel conjugates is crucial. This includes determining their biological activities, target interactions, and metabolic fates. For example, studies are ongoing to characterize novel bile salt hydrolase enzymes from gut bacteria that exhibit specificity towards this compoundconjugated bile acids, which could lead to the identification of new microbial metabolites mdpi.commdpi.comnih.gov. Understanding the specificities of these enzymes can shed light on the formation and diversification of novel this compoundconjugates in the gut.

Elucidating the Interplay of Tauro- Compounds with Other Signaling Molecules and Metabolites

A key area of future research involves unraveling the complex interplay between "Tauro-" compounds and other signaling molecules and metabolites within biological networks. This includes investigating their interactions with nuclear receptors like the farnesoid X receptor (FXR) and cell surface receptors such as TGR5 and S1PR2 mdpi.commdpi.com. Research suggests that this compoundconjugated bile acids can act as agonists or antagonists for these receptors, influencing various downstream signaling pathways mdpi.commdpi.commedchemexpress.com. Furthermore, the interplay with other metabolites, such as fatty acids and amino acids, and their impact on metabolic processes is an active area of investigation backhedlab.orgnih.govresearchgate.net. Understanding these intricate interactions is vital for comprehending the holistic impact of "Tauro-" compounds on cellular and physiological functions. Studies are also exploring how gut microbiota-derived metabolites interact with host signaling pathways, highlighting the importance of this interplay in metabolic health backhedlab.orgnih.govresearchgate.netoup.com.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) in Tauro- Research

The integration of advanced omics technologies is poised to revolutionize "Tauro-" research. Proteomics can help identify protein targets and pathways modulated by "Tauro-" compounds. Metabolomics provides a comprehensive snapshot of the metabolic landscape, revealing how these compounds influence global metabolic profiles humanspecificresearch.orgnih.govmdpi.comresearchgate.netnih.gov. Lipidomics can specifically detail alterations in lipid metabolism in response to "Tauro-" compounds humanspecificresearch.orgmdpi.comresearchgate.net. Future studies will increasingly employ multi-omics approaches to gain a holistic understanding of the molecular mechanisms underlying the effects of "Tauro-" compounds, from gene expression to protein function and metabolic outcomes nih.govmdpi.comnih.gov. Spatial omics technologies can further provide insights into the localization and interactions of "Tauro-" compounds and their targets within tissues humanspecificresearch.org.

Development of High-Throughput Screening Assays for Modulators of Tauro- Compound Pathways

The development of high-throughput screening (HTS) assays is essential for identifying novel modulators of pathways involving "Tauro-" compounds nih.govresearchgate.netwikipedia.orgevotec.combmglabtech.com. These assays can be designed to screen large libraries of small molecules or other potential therapeutic agents that can influence the synthesis, metabolism, transport, or signaling of "Tauro-" compounds. HTS can accelerate the discovery of lead compounds for drug development by rapidly identifying those that exhibit desired activity on specific targets or pathways related to "Tauro-" biology wikipedia.orgbmglabtech.comnih.govfrontiersin.org. Future efforts will focus on creating more sensitive, specific, and physiologically relevant HTS models.

Application of Sophisticated Animal Models for Elucidating Disease Pathogenesis and Intervention

Sophisticated animal models will continue to be invaluable tools for elucidating the roles of "Tauro-" compounds in disease pathogenesis and evaluating potential interventions researchgate.netgla.ac.uknih.govfrontiersin.orguni-giessen.de. Genetically engineered animal models, including knockout and transgenic models, can help define the specific functions of enzymes, transporters, or receptors involved in "Tauro-" compound metabolism and signaling researchgate.netnih.gov. Disease-specific animal models, such as those for metabolic disorders or inflammatory conditions, can be used to investigate how "Tauro-" compounds influence disease progression and assess the efficacy of therapeutic strategies nih.govfrontiersin.orguni-giessen.de. Future research will focus on developing animal models that more closely mimic human physiology and disease states to improve the translatability of findings researchgate.net.

Mechanistic Insights into Tauro- Compound Transport and Distribution in Diverse Tissues

Understanding the mechanisms governing the transport and distribution of "Tauro-" compounds across biological membranes and within different tissues is critical. This involves studying the function of various transporters, such as the sodium taurocholate co-transporting polypeptide (NTCP) and other organic anion transporters, which play key roles in the uptake and efflux of this compoundconjugated bile acids in the liver and other organs drugbank.comnih.gov. Future research will aim to characterize novel transporters, investigate the regulation of transporter expression and activity, and determine how disease states or genetic variations affect "Tauro-" compound pharmacokinetics and tissue distribution eur.nlmdpi.comnih.gov.

Exploring the Role of Tauro- Compounds in Inter-organ Communication and Systemic Homeostasis

7.8. Computational Modeling and Bioinformatics Approaches in Tauro- Compound Research

Computational modeling and bioinformatics play a crucial role in advancing the understanding and potential applications of compounds containing the "Tauro-" prefix, particularly this compoundconjugated bile salts. These in silico approaches allow researchers to investigate molecular behavior, interactions, and predict properties that are challenging or costly to determine experimentally.

Molecular dynamics (MD) simulations are a powerful tool extensively used to explore the behavior of this compoundconjugated bile salts at the molecular level. Studies have employed atomistic MD simulations to investigate the aggregation of bile salts such as taurodeoxycholate (B1243834) (TDC) and taurocholate (TC). These simulations have provided insights into the formation of micelles, including the transition from primary to secondary micelles and the aggregation numbers involved. For instance, MD simulations studying 50 mM solutions of taurodeoxycholate (TDC) showed the emergence of primary micelles with an aggregation number of 8–10, which subsequently coalesced into secondary micelles with an aggregation number of 19 molecules. nih.gov This transition is influenced by hydrophobic interactions, leading to a decrease in the solvent-accessible surface area per molecule in the secondary micelles. nih.gov MD simulations are also valuable for studying the formation of mixed micelles with other molecules like fatty acids, elucidating the molecular-level structuring and intermolecular interactions that explain phenomena such as enhanced solubilization capacity. nih.gov Furthermore, MD simulations have been utilized to investigate the interaction between this compoundconjugated bile salts and cyclodextrins, providing structural insights into inclusion complex formation and binding modes. psu.edursc.orgrsc.org

Beyond studying self-assembly and inclusion complexes, computational methods, including molecular docking and in silico studies, are applied in the context of drug design and target interaction involving this compoundcompounds. For example, in silico approaches have been used to design potential inhibitors of the sodium taurocholate co-transporting polypeptide (NTCP), a key transporter for conjugated bile acids and a receptor for the Hepatitis B virus (HBV). researchgate.netresearchgate.net Molecular docking studies can predict the binding affinity and interaction modes of compounds with target proteins like NTCP. researchgate.netresearchgate.net Cheminformatics analysis complements these studies by helping to define the chemical space of potential ligands that interact with such targets. researchgate.net Predictive modeling, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, is also integrated into in silico workflows to evaluate the pharmacokinetic properties and potential toxicity of designed compounds containing the tauro moiety, aiding in the selection of promising candidates for further investigation. ajol.infonih.govnih.gov

Bioinformatics approaches extend to the analysis of complex biological data related to this compoundcompounds, particularly in lipidomics. As this compoundconjugated bile acids are significant components of the lipidome, bioinformatics tools are essential for processing and interpreting mass spectrometry data to identify and quantify these molecules. researchgate.net Pathway analysis using databases like KEGG can help in understanding the metabolic transformations and biological roles of this compoundcompounds within biological systems. researchgate.net

Q & A

Q. What foundational methodologies are recommended for characterizing tauro-conjugated compounds in vitro?

Researchers should employ a combination of analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Experimental design must include control groups (e.g., unconjugated analogs) to isolate the effects of taurine conjugation . For reproducibility, protocols should detail solvent systems, temperature controls, and calibration standards.

How can researchers formulate hypothesis-driven questions to study this compoundconjugated bile acid interactions with cellular membranes?

Use the P-E/I-C-O framework :

  • Population (P) : Specific cell lines (e.g., Caco-2 for intestinal absorption).
  • Exposure/Intervention (E/I) : this compoundconjugated vs. glycine-conjugated bile acids.
  • Comparison (C) : Untreated cells or alternative conjugates.
  • Outcome (O) : Membrane permeability metrics (e.g., transepithelial electrical resistance). Predefined "shell tables" should outline variables like concentration gradients and incubation times to standardize data collection .

Q. What ethical considerations are critical when designing animal studies involving this compoundconjugated metabolites?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Justify sample sizes to minimize animal use.
  • Include sham-operated control groups to distinguish physiological effects from surgical stress.
  • Obtain institutional review board (IRB) approval for protocols involving invasive procedures .

Advanced Research Questions

Q. How can contradictory data on the bioavailability of this compoundconjugated bile acids across experimental models be resolved?

  • Step 1 : Conduct a meta-analysis of existing studies, categorizing results by model type (e.g., in vitro vs. in vivo) and assay conditions (pH, lipid composition).
  • Step 2 : Design comparative experiments using standardized parameters (Table 1).
  • Step 3 : Apply multivariate regression to identify confounding variables (e.g., interspecies differences in transporter expression) .

Table 1 : Parameters for Comparative Bioavailability Studies

ParameterIn Vitro ModelRodent ModelHuman Cohort
pH Range6.5–7.47.0–7.46.8–7.2
Lipid CompositionSyntheticNative bileSimulated GI
Assay Duration2–4 hrs24–48 hrs72 hrs

Q. What interdisciplinary approaches optimize the study of this compoundconjugated compound stability under physiological conditions?

Integrate cheminformatics (molecular dynamics simulations to predict degradation pathways) with wet-lab validation (accelerated stability testing at varying temperatures and enzymatic exposures). Use fractional factorial designs to efficiently test multiple variables (e.g., temperature, pH, protease activity) while minimizing resource use .

Q. How should researchers design longitudinal studies to assess chronic exposure effects of this compoundconjugated pollutants?

  • Sampling Strategy : Collect baseline, mid-term, and terminal samples to track bioaccumulation.
  • Data Tools : Implement LC-MS/MS for high-sensitivity quantification and mixed-effects models to account for individual variability.
  • Ethical Safeguards : Include interim analyses to terminate the study early if toxicity thresholds are exceeded .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compoundconjugated compound toxicity?

  • Non-linear Regression : Fit sigmoidal curves to EC50/IC50 data.
  • Benchmark Dose (BMD) Modeling : Use EPA-developed software (e.g., BMDS) to estimate lower confidence limits for adverse effects.
  • Sensitivity Analysis : Test assumptions about parameter distributions (e.g., log-normal vs. Weibull) .

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for novel this compoundconjugated analogs?

  • Feature Selection : Train models on descriptors like LogP, polar surface area, and hydrogen-bonding capacity.
  • Validation : Apply k-fold cross-validation to avoid overfitting.
  • Tools : Open-source platforms (e.g., RDKit, scikit-learn) for transparency and reproducibility .

Avoiding Common Pitfalls

  • Overbroad Questions : Reframe "How does taurine conjugation affect metabolism?" to "How does taurocholic acid alter hepatic CYP7A1 activity in high-fat diet-induced murine models?" .
  • Data Contradictions : Use sensitivity analyses to distinguish biological variability from methodological artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauro-
Reactant of Route 2
Reactant of Route 2
Tauro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.